Methyl 2-bromopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884159 | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl 2-bromopropionate | |
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CAS No. |
5445-17-0 | |
| Record name | Methyl 2-bromopropanoate | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromopropionate | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromopropionate | |
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Foundational & Exploratory
Methyl 2-bromopropionate CAS number and properties
An In-Depth Technical Guide to Methyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety and handling, and detailed experimental protocols for its synthesis and application, particularly in the field of polymer chemistry.
Chemical Identity and Properties
This compound, also known as methyl α-bromopropionate, is a halogenated ester widely used as an initiator in controlled radical polymerization reactions. Its unique structure makes it a valuable building block for introducing a propionate (B1217596) moiety in more complex molecules.
CAS Number: 5445-17-0[1][2][3][4][5][6]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 2-bromopropanoate | [3] |
| Synonyms | Methyl α-bromopropionate, 2-Bromopropionic acid methyl ester | [1][2][3][6] |
| Molecular Formula | C₄H₇BrO₂ | [1][2][3][7] |
| Molecular Weight | 167.00 g/mol | [1][3][7] |
| SMILES | CC(C(=O)OC)Br | [3][8] |
| InChI Key | ACEONLNNWKIPTM-UHFFFAOYSA-N | [3][8] |
| EC Number | 226-642-3 | [1][3][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][2][4][9][10] |
| Boiling Point | 51 °C at 19-25 mmHg (hPa) | [1][5][8][11] |
| 156-160 °C at 760 mmHg (lit.) | [8] | |
| Melting Point | 177-180 °C (Solvent: water) | [1][11] |
| Density | 1.497 g/mL at 25 °C | [1][5][8][10][11] |
| Refractive Index (n20/D) | 1.451 | [5][8][11] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [1][7][12] |
| Solubility | Insoluble in water | [1][7][8] |
| Vapor Density | 5.77 (Air = 1.0) | [1] |
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and causes severe skin burns and eye damage.[2][3][6] Inhalation may cause respiratory irritation.[1][2]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictograms | Flame (GHS02), Corrosion (GHS05), Exclamation Mark (GHS07) | [7] |
| Signal Word | Danger | [12] |
| Hazard Statements | H226: Flammable liquid and vapor | [3][4][12] |
| H314: Causes severe skin burns and eye damage | [3][12] | |
| H335: May cause respiratory irritation | [7][12] | |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. | [1][12] |
| P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [1] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][12] | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P310: Immediately call a POISON CENTER or doctor/physician. | [1] | |
| P403+P235: Store in a well-ventilated place. Keep cool. | [1] | |
| UN Number | 2920 | [1][2] |
| Hazard Class | 8 (Corrosive), Sub-hazard 3 (Flammable) | [1] |
| Packing Group | II | [1] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 2-bromopropionic acid and methanol (B129727) using a strong acid catalyst, a classic example of Fischer-Speier esterification.
Methodology:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. A drying tube containing calcium chloride is placed atop the condenser to protect the reaction from atmospheric moisture.
-
Reagent Charging: To the flask, add 2-bromopropionic acid. Add an excess of anhydrous methanol (e.g., 5-10 equivalents), which serves as both a reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. The addition is exothermic and should be done slowly.
-
Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-bromopropionic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Application: Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate (B77674)
This compound is an excellent initiator for ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This protocol provides a general procedure for the ATRP of methyl acrylate (MA).
Materials:
-
Monomer: Methyl acrylate (MA), inhibitor removed.
-
Initiator: this compound (MBP).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative.
-
Solvent: Anisole or another suitable solvent.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the initiator (MBP) and ligand (PMDETA) in the chosen solvent to ensure accurate dispensing of small quantities. The monomer (MA) must be passed through a column of basic alumina (B75360) to remove the inhibitor immediately before use.
-
Apparatus Setup: Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum.
-
Degassing (Freeze-Pump-Thaw): The removal of oxygen is critical for a successful ATRP.
-
Attach the sealed flask to a Schlenk line. Evacuate the flask under high vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Using gas-tight syringes, add the solvent, monomer, ligand, and initiator to the flask under a positive pressure of inert gas.
-
Freeze the reaction mixture by immersing the flask in liquid nitrogen.
-
Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
-
Polymerization: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60-90 °C).
-
Monitoring: The reaction progress can be monitored by taking small aliquots at different time points via a degassed syringe. The monomer conversion is determined by ¹H NMR spectroscopy or GC. Molecular weight and dispersity (Đ or Mw/Mn) are determined by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air (oxygen). This oxidizes the Cu(I) catalyst, quenching the reaction.
-
Purification: Dilute the viscous polymer solution with a solvent like tetrahydrofuran (B95107) (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Chemical Reactivity and Applications
This compound's primary reactivity stems from the carbon-bromine bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is harnessed in its main applications:
-
Polymer Synthesis: As detailed above, it is a highly effective initiator for ATRP and other controlled radical polymerizations.[7] The reactivity of the C-Br bond allows for the controlled, reversible activation and deactivation of the polymer chain growth.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a starting reagent for constructing more complex molecules. For example, it was used as a precursor in the synthesis of 2-¹⁸F-fluoropropionic acid, a potential positron emission tomography (PET) imaging agent for prostate cancer.[5][7]
-
Organic Intermediates: It is a versatile intermediate for introducing the methyl propionate group into various organic structures through reactions with nucleophiles.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. This compound CAS 5445-17-0 for Organic Synthesis - this compound and 2-Bromopropionate [megawidechem.en.made-in-china.com]
- 9. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 10. arches.union.edu [arches.union.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Synthesis of Methyl 2-bromopropionate laboratory protocol
This guide provides a detailed protocol for the laboratory synthesis of methyl 2-bromopropionate, a versatile chemical intermediate. The primary method detailed is the Fischer esterification of 2-bromopropionic acid with methanol, a common and effective approach. An alternative two-step synthesis commencing with the Hell-Volhard-Zelinsky bromination of propionic acid is also discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Data
| Property | Value |
| CAS Number | 5445-17-0[1] |
| Molecular Formula | C₄H₇BrO₂[1] |
| Molecular Weight | 167.00 g/mol |
| Appearance | Colorless to slightly yellow liquid[2][3] |
| Boiling Point | 51 °C at 19 mmHg |
| Density | 1.497 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.451 |
| Solubility | Insoluble in water |
| Purity (Typical) | ≥98.0%[2] |
Experimental Protocols
Two primary synthetic routes are presented for the preparation of this compound.
Method 1: Fischer Esterification of 2-Bromopropionic Acid
This single-step method involves the acid-catalyzed esterification of 2-bromopropionic acid with methanol.[4]
Reagents and Materials:
| Reagent/Material | Quantity (per mole of 2-bromopropionic acid) | Notes |
| 2-Bromopropionic acid | 1.0 mole (152.97 g) | Starting material |
| Methanol | 5-10 moles (160-320 g, 202-404 mL) | Reagent and solvent; use in excess |
| Sulfuric acid (conc.) | 0.1-0.2 moles (9.8-19.6 g, 5.3-10.7 mL) | Catalyst |
| Saturated sodium bicarbonate solution | As needed | For neutralization |
| Anhydrous sodium sulfate (B86663) or magnesium sulfate | As needed | For drying |
| Round-bottom flask | Appropriate size | |
| Reflux condenser | ||
| Separatory funnel | ||
| Distillation apparatus | For purification |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromopropionic acid and an excess of methanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Method 2: Hell-Volhard-Zelinsky Reaction and Subsequent Esterification
This two-step process begins with the α-bromination of propionic acid, followed by esterification.[5][6]
Step 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
Reagents and Materials:
| Reagent/Material | Quantity (per mole of propionic acid) | Notes |
| Propionic acid | 1.0 mole (74.08 g) | Starting material |
| Red phosphorus | Catalytic amount | Catalyst |
| Bromine | 1.1 moles (175.8 g, 56.4 mL) | Brominating agent |
| Round-bottom flask | Appropriate size | |
| Addition funnel | For dropwise addition of bromine | |
| Reflux condenser |
Procedure:
-
Reaction Setup: Place propionic acid and a catalytic amount of red phosphorus in a round-bottom flask.
-
Bromine Addition: Slowly add bromine to the mixture from an addition funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or passed through a trap.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.
-
Work-up: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Purification: Purify the resulting 2-bromopropionic acid by distillation.
Step 2: Esterification of 2-Bromopropionic Acid
Follow the procedure outlined in Method 1 using the 2-bromopropionic acid synthesized in Step 1.
Reaction Workflow and Logic
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Comparative workflow for the synthesis of this compound.
Signaling Pathway and Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps.
Caption: Mechanism of the Fischer esterification reaction.
References
- 1. Propanoic acid, 2-bromo-, methyl ester [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS 5445-17-0 for Organic Synthesis - this compound, 2-Bromopropionate | Made-in-China.com [m.made-in-china.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
Introduction to ¹H NMR Spectroscopy of Methyl 2-bromopropionate
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-bromopropionate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of spectral data, detailed experimental protocols, and visual representations of molecular interactions and workflows.
¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the case of this compound (C₄H₇BrO₂), the spectrum reveals three distinct proton environments. The presence of an electronegative bromine atom and an ester group significantly influences the chemical shifts of the neighboring protons, providing key structural insights.
The structure of this compound contains a chiral center at the second carbon, leading to a methine (CH) proton, a methyl (CH₃) group attached to the chiral center, and a methyl ester (OCH₃) group. The interaction, or coupling, between the methine and the adjacent methyl protons results in characteristic splitting patterns that are crucial for accurate spectral assignment.
Quantitative ¹H NMR Data
The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][2]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| CH-Br | ~4.40 | Quartet (q) | 1H | ~6.95 |
| O-CH₃ | ~3.79 | Singlet (s) | 3H | N/A |
| CH-CH₃ | ~1.83 | Doublet (d) | 3H | ~6.95 |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is characterized by three main signals:
-
The Methine Proton (CH-Br): This proton is adjacent to the electronegative bromine atom, which deshields it, causing its signal to appear downfield at approximately 4.40 ppm.[1] It is coupled to the three protons of the adjacent methyl group. According to the n+1 rule, its signal is split into a quartet (3+1=4 peaks).
-
The Methyl Ester Protons (O-CH₃): These three protons are attached to the oxygen atom of the ester group. They are in a unique chemical environment and have no adjacent protons to couple with, resulting in a singlet signal at around 3.79 ppm.[1]
-
The Methyl Protons (CH-CH₃): These three protons are adjacent to the methine proton. Their signal is split into a doublet (1+1=2 peaks) due to coupling with the single methine proton, appearing at approximately 1.83 ppm.[1]
The diagram below illustrates the structure of this compound and the spin-spin coupling interaction between the methine and methyl protons.
Experimental Protocols
The acquisition of a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[3] For liquid samples, a few drops can be used directly.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic compounds like this compound.[3][5]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3][5] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[6][7] The final liquid level in the tube should be between 4.0 and 5.0 cm.[3]
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[3] Cap the tube and label it appropriately.
NMR Spectrometer Operation
The following diagram outlines the general workflow for acquiring and analyzing the ¹H NMR spectrum.
Instrumental Steps:
-
Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.[3]
-
Shimming: The magnetic field is fine-tuned (shimmed) to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[3]
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H in this case) to ensure optimal signal transmission and detection.[3]
-
Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the experiment is initiated to collect the Free Induction Decay (FID) signal.[3]
-
Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0.00 ppm). Finally, the signals are integrated to determine the relative ratios of the different types of protons.
Conclusion
The ¹H NMR spectrum of this compound is a clear example of how chemical environment and spin-spin coupling provide definitive structural information. By carefully analyzing the chemical shifts, integration values, and multiplicity of the signals, it is possible to assign each peak to a specific set of protons within the molecule. Adherence to proper experimental protocols is paramount for obtaining high-resolution spectra that enable accurate and reliable structural elucidation.
References
- 1. This compound(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-bromopropionate
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 2-bromopropionate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. This document presents quantitative ¹³C NMR data, detailed experimental protocols, and a structural representation to facilitate a deeper understanding of the spectral features of this compound.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms such as oxygen and bromine causing a downfield shift (to a higher ppm value).
The experimentally observed ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. The assignment of each peak is based on established principles of NMR spectroscopy, considering the expected chemical shift ranges for carbonyl, halogenated, and ester functional groups.
| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |
| C=O | Carbonyl Carbon | 169.5 |
| CH-Br | Alpha-Carbon | 39.8 |
| O-CH₃ | Methoxy Carbon | 53.2 |
| CH-CH₃ | Beta-Carbon | 21.5 |
Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a standard experimental protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the analyte signals. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the resulting solution to a standard 5 mm NMR tube.
Instrument Setup and Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz).
-
Spectrometer Tuning: Tune the NMR probe to the ¹³C frequency.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent to maintain a stable magnetic field.
-
Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used for a routine ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0-220 ppm.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Molecular Structure and ¹³C NMR Assignments
The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for clear correlation with the NMR data.
Caption: Chemical structure of this compound with assigned ¹³C NMR chemical shifts.
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromopropionate
This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-bromopropionate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.
Physical Properties of this compound
This compound is a colorless to light yellow liquid.[1] A summary of its key physical properties is presented in the table below. It is important to note that the boiling point of a liquid is dependent on the ambient pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 144 °C | @ 760 mmHg |
| 51 °C | @ 19 mmHg[2][3] | |
| 145.9 ± 8.0 °C | @ 760 mmHg[4] | |
| Density | 1.50 g/cm³ | @ 20°C[5] |
| 1.497 g/mL | @ 25°C[2][3] | |
| 1.5 ± 0.1 g/cm³ | Not Specified[4] | |
| 1.4966 g/cm³ | @ 20°C[6] |
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[5]
Apparatus:
-
Thiele tube or a heating block
-
Thermometer (-10 to 200°C range)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Stand and clamps
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample.
-
The entire assembly is then placed in a Thiele tube filled with a heat transfer fluid, or in a heating block.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed escaping from the open end of the capillary tube.[2]
-
Heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the heating is discontinued.
-
The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
The experiment should be repeated to ensure the accuracy of the measurement.
The density of a liquid is determined by measuring the mass of a known volume of the substance.[7]
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Pasteur pipette or dropper
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance and recorded.
-
A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. A Pasteur pipette can be used to adjust the volume precisely to the mark, ensuring the bottom of the meniscus is on the calibration line.
-
The graduated cylinder containing the liquid is then reweighed, and the mass is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[8]
-
The density is then calculated using the formula: Density = Mass / Volume
-
The measurement should be performed at a controlled temperature, as density is temperature-dependent.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. study.com [study.com]
- 7. acs.org [acs.org]
- 8. wjec.co.uk [wjec.co.uk]
Methyl 2-Bromopropionate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromopropionate is a versatile reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its utility, however, is matched by its significant hazardous properties, necessitating a thorough understanding of its safety profile for secure handling and storage. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, with a focus on its physicochemical properties, toxicological profile, and the experimental basis for its hazard classification.
Core Safety and Physical Data
This compound is a flammable, corrosive liquid that requires stringent safety protocols in a laboratory setting.[1][2] A summary of its key quantitative data is presented below to facilitate a quick assessment of its properties.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C4H7BrO2 | [3] |
| Molecular Weight | 167.00 g/mol | [1] |
| Appearance | Clear, light yellow liquid | [1][3] |
| Boiling Point | 51 °C at 25 hPa | [3] |
| Melting Point/Freezing Point | 177-180 °C (in water) | [3] |
| Flash Point | 52 °C (closed cup) | [3] |
| Density | 1.497 g/cm³ at 25 °C | [3] |
| Vapor Density | 5.77 (Air = 1.0) | [3] |
| Water Solubility | Insoluble | [3] |
| Partition Coefficient (n-octanol/water) | log Pow: 1.13 | [3] |
| Refractive Index | n20/D 1.451 | [4] |
Toxicological Information
| Toxicological Endpoint | Observation | Source(s) |
| Acute Toxicity (Oral, Inhalation, Dermal) | No data available | [3] |
| Skin Corrosion/Irritation | Causes severe skin burns | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage | [1][3] |
| Respiratory or Skin Sensitization | No data available | [3] |
| Germ Cell Mutagenicity | No data available | [3] |
| Carcinogenicity | No data available | [3] |
| Reproductive Toxicity | No data available | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |
| Aspiration Hazard | No data available | [3] |
Globally Harmonized System (GHS) Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified under several hazard classes, as detailed in the table below.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
The logical workflow for the GHS classification of a chemical substance like this compound, based on its intrinsic properties, is depicted in the following diagram.
References
- 1. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. compliancexl.com [compliancexl.com]
- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: Reaction Mechanism of Methyl 2-bromopropionate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromopropionate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a secondary bromide and an ester functional group, allows for a rich and varied reactivity profile with nucleophiles. Understanding the underlying reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.
This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles. It delves into the kinetics and stereochemistry of the predominant substitution (SN1 and SN2) and elimination (E1 and E2) pathways, supported by quantitative data and detailed experimental protocols. The factors governing the competition between these pathways, including the nature of the nucleophile, solvent effects, and steric hindrance, are also critically examined.
Core Reaction Mechanisms
The reactivity of this compound is primarily dictated by the presence of a good leaving group (bromide) on a secondary carbon atom. This structure allows for competition between four potential reaction pathways: SN1, SN2, E1, and E2.
Bimolecular Nucleophilic Substitution (SN2)
The SN2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][2] The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][3]
-
Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom at an angle of 180° to the C-Br bond.[2] This backside attack leads to an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[4] The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate.[1]
-
Factors Favoring SN2:
-
Strong, unhindered nucleophiles: Nucleophilicity is a key driver of the SN2 reaction.[1] Stronger nucleophiles, such as azide (B81097) (N₃⁻) and methoxide (B1231860) (CH₃O⁻), accelerate the reaction rate.
-
Polar aprotic solvents: Solvents like acetone, DMSO, and DMF are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[5]
-
Less sterically hindered substrate: While this compound is a secondary halide, the steric hindrance is not prohibitive for many nucleophiles. However, bulky nucleophiles will disfavor this pathway.[1]
-
Unimolecular Nucleophilic Substitution (SN1)
The SN1 reaction is a two-step mechanism that proceeds through a carbocation intermediate.[5] The rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation and a halide ion.[6] The reaction rate is therefore dependent only on the concentration of the substrate.[6]
-
Mechanism: The first step is the slow ionization of this compound to form a secondary carbocation and a bromide ion. This carbocation is planar, and in the second, fast step, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
-
Factors Favoring SN1:
-
Weak nucleophiles/Protic solvents: Polar protic solvents, such as water and alcohols, are excellent for SN1 reactions as they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group through hydrogen bonding. These solvents can also act as the nucleophile in a process called solvolysis.
-
Stable carbocation: As a secondary halide, this compound forms a secondary carbocation, which is less stable than a tertiary carbocation but more stable than a primary one.[1] Therefore, SN1 reactions are possible, especially under solvolytic conditions.
-
Bimolecular Elimination (E2)
The E2 reaction is a concerted, one-step elimination process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.[7] The rate is dependent on the concentrations of both the substrate and the base.
-
Mechanism: The base abstracts a proton from the β-carbon, while the C-H bond electrons form a π-bond between the α and β carbons, and the bromide ion departs. For the reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.
-
Factors Favoring E2:
-
Strong, bulky bases: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, favor elimination over substitution.[8]
-
High temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[7]
-
Secondary substrate: Secondary halides like this compound are well-suited for E2 reactions, as they are more prone to elimination than primary halides but do not form carbocations as readily as tertiary halides.
-
Unimolecular Elimination (E1)
The E1 reaction is a two-step elimination process that proceeds through the same carbocation intermediate as the SN1 reaction.[5] The rate-determining step is the formation of the carbocation.
-
Mechanism: Following the formation of the secondary carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon atom, leading to the formation of an alkene.
-
Factors Favoring E1:
-
Weak bases/Protic solvents: Similar to SN1, E1 reactions are favored by polar protic solvents and weak bases.
-
Stable carbocation: The stability of the carbocation is crucial.
-
High temperature: As with E2, higher temperatures favor E1 over the competing SN1 reaction.
-
Quantitative Data on Reaction Rates
While specific kinetic data for this compound is not extensively tabulated across a wide range of nucleophiles, the relative rates of reaction for secondary bromoalkanes provide a valuable framework for predicting its reactivity. The following tables summarize representative data for SN1 and SN2 reactions of secondary bromoalkanes.
Table 1: Relative Rates of SN1 and SN2 Reactions for Bromoalkanes
| Bromoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[9] | Relative Rate of SN2 Reaction (with NaI in Acetone)[9] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1.71 | ~1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 44.7 | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ | Negligible |
Note: The relative rates for the SN2 reaction are illustrative, based on the established trend of significant rate decrease with increasing substitution. The reaction of tert-butyl bromide via an SN2 mechanism is generally considered too slow to be of practical significance.[9]
Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions
| Alkyl Halide | Relative Rate |
| Methyl | > Primary |
| Primary | > Secondary |
| Secondary | >> Tertiary |
Source: Compiled from various sources.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe execution of reactions involving this compound. Below are representative protocols for SN2 and hydrolysis reactions.
SN2 Reaction: Synthesis of Methyl 2-azidopropionate
This protocol is adapted from a similar procedure for methyl bromoacetate (B1195939) and illustrates a typical SN2 reaction with a strong nucleophile.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in methanol.
-
In a separate beaker, prepare a slurry of sodium azide in water.
-
Add the sodium azide slurry to the solution of this compound in one portion.
-
Stir the suspension at room temperature for 20 minutes. A mild exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield methyl 2-azidopropionate.
Hydrolysis to Methyl 2-hydroxypropionate (Methyl Lactate)
The hydrolysis of this compound can proceed via both SN1 and SN2 pathways, depending on the conditions. The following is a general procedure for hydrolysis. A kinetic study on the hydrolysis of 2-bromopropionic acid was conducted at 80°C and a constant pH of 3.3.[10]
Materials:
-
This compound
-
Water
-
(Optional) Acid or base catalyst
Procedure:
-
In a reaction vessel, combine this compound and water.
-
If desired, add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as NMR spectroscopy to follow the disappearance of the starting material and the appearance of the product.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the methyl lactate (B86563) product through extraction and distillation.
Conclusion
The reaction of this compound with nucleophiles is a multifaceted process governed by a delicate interplay of factors including the nature of the nucleophile, the solvent, and the reaction temperature. As a secondary bromoalkane, it can undergo substitution via both SN1 and SN2 mechanisms, as well as elimination via E1 and E2 pathways. For professionals in drug development and chemical synthesis, a thorough understanding of these competing reaction mechanisms is essential for the rational design of synthetic strategies and the optimization of reaction conditions to achieve the desired chemical transformations with high selectivity and yield. While quantitative kinetic data for this specific substrate is not extensively compiled, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for further investigation and application.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. arches.union.edu [arches.union.edu]
A Technical Guide to the Solubility of Methyl 2-Bromopropionate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of methyl 2-bromopropionate in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on chemical principles and provides comprehensive experimental protocols for researchers to determine precise solubility values.
Introduction
This compound (C₄H₇BrO₂) is a halogenated ester widely used as a versatile reagent and initiator in organic synthesis, including in the production of pharmaceuticals and polymers. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses this need by consolidating available information and providing detailed methodologies for solubility determination.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5445-17-0 | |
| Molecular Formula | C₄H₇BrO₂ | [1] |
| Molecular Weight | 167.00 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.497 g/mL at 25 °C | |
| Boiling Point | 51 °C at 19 mmHg | |
| Refractive Index | n20/D 1.451 |
Solubility of this compound
Based on available data sheets and chemical principles, the solubility of this compound can be qualitatively summarized. As a moderately polar ester, it is expected to be soluble in a range of common organic solvents but insoluble in water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not readily found in scientific literature. The following table summarizes the available qualitative information.
| Solvent | CAS Number | Polarity | Solubility | Reference |
| Water | 7732-18-5 | High | Insoluble | [1][2] |
| Ethanol | 64-17-5 | High | Soluble | |
| Methanol | 67-56-1 | High | Soluble (expected) | |
| Acetone | 67-64-1 | High | Soluble (expected) | |
| Dichloromethane | 75-09-2 | Medium | Soluble (expected) | |
| Chloroform | 67-66-3 | Medium | Soluble | |
| Ethyl Acetate | 141-78-6 | Medium | Soluble (expected) | |
| Diethyl Ether | 60-29-7 | Low | Soluble | |
| Toluene | 108-88-3 | Low | Soluble (expected) | |
| Benzene | 71-43-2 | Low | Soluble | |
| Hexane | 110-54-3 | Low | Soluble (expected) |
Note: "Soluble (expected)" indicates that while no specific data is available, solubility is anticipated based on the principle of "like dissolves like."
Experimental Protocol for Solubility Determination
To empower researchers to obtain precise quantitative solubility data, a detailed experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent is provided below. This method is based on the isothermal equilibrium technique.
Materials and Equipment
-
This compound (analyte)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Calibrated thermometer or temperature probe
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase of the analyte ensures that the solution is saturated.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the undissolved analyte to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.
-
Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound in the respective solvent.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a mass fraction.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart of the experimental workflow for solubility determination.
Conclusion
While quantitative data on the solubility of this compound in common organic solvents is sparse in the public domain, this guide provides a foundational understanding of its expected behavior and, crucially, a detailed methodology for its experimental determination. The provided protocol will enable researchers, scientists, and drug development professionals to generate the precise data required for their specific applications, thereby facilitating more efficient and effective research and development processes.
References
A Technical Guide to High-Purity Methyl 2-bromopropionate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity Methyl 2-bromopropionate, a key starting material in the synthesis of various pharmaceutical compounds. This document outlines commercially available suppliers, detailed specifications, analytical methodologies for purity assessment, and its application in the synthesis of the antiviral drug Favipiravir (B1662787).
Commercial Availability and Specifications
High-purity this compound is available from a range of chemical suppliers. The quality and specifications can vary, making it crucial for researchers to select a supplier that meets the stringent requirements of pharmaceutical research and development. Below is a summary of commercially available suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Additional Specifications |
| Sigma-Aldrich | This compound | 5445-17-0 | 98% | Not specified | Refractive index: n20/D 1.451 (lit.), Density: 1.497 g/mL at 25 °C (lit.)[1] |
| Tokyo Chemical Industry (TCI) | This compound | 5445-17-0 | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to Light yellow to Light orange clear liquid |
| Yogi Intermediates Pvt. Ltd. | METHYL 2-BROMO PROPIONATE | 5445-17-0 | 98% Min | Not specified | Density: 1.49 to 1.50 gm/ml, Water Content by KF: Not More than 0.5%[2] |
| AccuStandard | This compound | 5445-17-0 | Certified Reference Material | Not specified | Provided as a solution of 1000 µg/mL in MtBE[3] |
| ChemicalBook Aggregated Suppliers | This compound | 5445-17-0 | Varies (e.g., 99%) | Not specified | Multiple suppliers listed with varying price points[4] |
| Yixing Chengyuan High Tech Materials Co., Ltd. | This compound | 5445-17-0 | Assay information available upon request | Not specified | Appearance: Colorless transparent liquid[5] |
Analytical Methodologies for Purity Assessment
Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.
Experimental Protocol: Purity Determination by GC-MS
This protocol is adapted from established methods for the analysis of similar volatile organic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as methanol (B129727) or dichloromethane.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurity identification can be performed by comparing the mass spectra of minor peaks against a spectral library (e.g., NIST).
Potential Impurities
During the synthesis and storage of this compound, several impurities may arise. It is important to monitor for these to ensure the quality of the starting material. Potential impurities include:
-
Unreacted starting materials: Such as 2-bromopropionic acid and methanol.
-
By-products of synthesis: Including isomeric impurities and products of side reactions.
-
Degradation products: Resulting from hydrolysis or other decomposition pathways.
Application in Drug Synthesis: The Favipiravir Workflow
High-purity this compound is a crucial building block in the synthesis of the antiviral drug Favipiravir (T-705). Favipiravir has demonstrated broad-spectrum antiviral activity against various RNA viruses. The following diagram illustrates a simplified synthetic workflow starting from key intermediates that can be derived from this compound.
Caption: A simplified workflow for the synthesis of Favipiravir.
Mechanism of Action of Favipiravir
Understanding the mechanism of action of the final drug product is essential for drug development professionals. Favipiravir is a prodrug that, once metabolized in the body, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.
Caption: Mechanism of action of Favipiravir.
Favipiravir is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP), within cells.[6][7] This active metabolite mimics purine (B94841) nucleosides and is recognized by the viral RdRp.[6][8] The incorporation of Favipiravir-RTP into the growing viral RNA chain leads to the inhibition of viral replication.[1][6][9] This can occur through two primary mechanisms: acting as a chain terminator or inducing lethal mutagenesis, which results in non-viable viral progeny.[6][9]
References
- 1. oatext.com [oatext.com]
- 2. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 3. accustandard.com [accustandard.com]
- 4. This compound | 5445-17-0 [chemicalbook.com]
- 5. Yixing Chengyuan High Tech Materials Co., Ltd.--Methyl 2-bromopropionate|5445-17-0 [chengyuanchem.com]
- 6. sterispharma.com [sterispharma.com]
- 7. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-bromopropionate, a versatile reagent with significant applications in polymer chemistry and radiopharmaceutical development. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis and key applications, and relevant safety information.
Core Properties and Data
This compound is a halogenated ester widely utilized as an initiator in controlled radical polymerizations and as a precursor in the synthesis of various organic molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₄H₇BrO₂ | [1][2][3][4] |
| Molecular Weight | 167.00 g/mol | [1][2][4][5][6] |
| Alternate Names | Methyl 2-bromopropanoate, Methyl α-bromopropionate | [1][3][5] |
| CAS Number | 5445-17-0 | [1][2][5][7] |
| Appearance | Clear, colorless to light yellow liquid | [1][8] |
| Density | 1.497 g/mL at 25 °C | [2][5] |
| Boiling Point | 51 °C at 19 mmHg | [2][5] |
| Refractive Index | n20/D 1.451 | [5] |
| Solubility | Insoluble in water | [5][8] |
Table 2: Safety and Hazard Information for this compound
| Hazard Classification | Description | References |
| Flammability | Flammable liquid and vapor | [1][5][7] |
| Corrosivity | Causes severe skin burns and eye damage | [1][5][7] |
| Inhalation Toxicity | May cause respiratory irritation. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. | [1][8] |
| Signal Word | Danger | [5] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-bromopropionic acid with methanol (B129727), using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-bromopropionic acid and methanol.
Materials:
-
2-bromopropionic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 2-bromopropionic acid and an excess of methanol (e.g., 3-5 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.
-
Equip the flask with a reflux condenser (and optionally a Dean-Stark trap to collect the water byproduct and drive the reaction to completion).
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Synthesis Workflow
Applications in Research and Development
This compound is a key building block in several advanced applications, most notably in polymer science and medical imaging.
Initiator for Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersities, and complex architectures. This compound serves as an efficient initiator for the ATRP of various monomers, such as acrylates and methacrylates.
Objective: To synthesize poly(n-butyl acrylate) with a controlled molecular weight and low polydispersity using this compound as an initiator.
Materials:
-
n-Butyl acrylate (B77674) (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask and line
-
Syringes
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr.
-
Add anisole and the ligand (PMDETA) to the flask and stir until a homogeneous solution is formed.
-
Add the monomer (n-butyl acrylate) to the catalyst solution.
-
Initiate the polymerization by adding this compound to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Take samples periodically to monitor the monomer conversion (by GC or ¹H NMR) and the evolution of molecular weight and polydispersity (by size-exclusion chromatography, SEC).
-
After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to obtain the final product.
Precursor for Radiopharmaceutical Synthesis
This compound is a key starting material for the synthesis of 2-[¹⁸F]-Fluoropropionic Acid ([¹⁸F]FPA), a promising positron emission tomography (PET) tracer for imaging prostate cancer and cardiotoxicity.[5]
The synthesis of [¹⁸F]FPA from this compound is a two-step process:
-
Radiolabeling: Nucleophilic substitution of the bromide with [¹⁸F]fluoride.
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.
Due to the short half-life of fluorine-18 (B77423) (approximately 110 minutes), this synthesis is typically performed in an automated radiosynthesis module. The purification is often carried out using solid-phase extraction (SPE) cartridges to ensure speed and efficiency.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility as an initiator in ATRP allows for the precise synthesis of a wide range of polymers, while its role as a precursor to the PET imaging agent [¹⁸F]FPA highlights its importance in the development of advanced diagnostic tools. A thorough understanding of its properties and reaction conditions is crucial for its safe and effective use in research and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 5445-17-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. journals.iium.edu.my [journals.iium.edu.my]
Methodological & Application
Application Notes and Protocols for ATRP Using Methyl 2-bromopropionate as an Initiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures.[1][2] The choice of initiator is crucial for a successful ATRP, as it determines the number of growing polymer chains and can be used to introduce specific end-group functionalities.[3] Methyl 2-bromopropionate (MBrP) is a widely used and commercially available initiator for the ATRP of various monomers, particularly acrylates.[3][4][5] Its structure mimics the dormant chain end of poly(methyl acrylate), making it an excellent choice for initiating the polymerization of this class of monomers.[5]
These application notes provide an overview of the use of MBrP as an ATRP initiator, including typical experimental conditions and expected outcomes for the polymerization of various monomers. Detailed protocols for a typical ATRP experiment are also provided.
Key Applications
-
Synthesis of well-defined homopolymers: MBrP is an effective initiator for the controlled polymerization of acrylates and other monomers to produce polymers with narrow molecular weight distributions (typically with a polydispersity index, Đ, less than 1.2).[4][6]
-
Fabrication of block copolymers: The living nature of ATRP initiated by MBrP allows for the sequential addition of different monomers to create well-defined block copolymers.[1][7][8] This is particularly useful in drug delivery applications where amphiphilic block copolymers can self-assemble into micelles or other nanostructures.
-
Surface modification: MBrP can be used in surface-initiated ATRP (SI-ATRP) to grow polymer brushes from various substrates, altering their surface properties for applications in biocompatible coatings, sensors, and chromatography.[9]
Data Presentation: Typical ATRP Conditions and Results
The following table summarizes typical experimental parameters and results for the ATRP of various monomers using this compound as the initiator.
| Monomer | Co-monomer(s) | Catalyst/Ligand | Solvent | Temp (°C) | [M]₀:[I]₀:[Cat]₀:[L]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| Methyl Acrylate (B77674) (MA) | - | CuBr₂/Me₆TREN | DMF | 60 | 50:1:0.0025:0.005 | 2 | 86 | 3,700 | 1.15 | [4] |
| n-Butyl Acrylate (n-BA) | 2-trimethylsilyloxyethyl acrylate (TMS-HEA) | CuIBr/PMDETA | - | - | - | - | - | - | low | [1] |
| Styrene (St) & Acrylonitrile (AN) | - | CuBr/bpy | bulk | 90 | 30:20:1:0.33:0.5 | 16 | 58 | 11,300 | 1.10 | [8] |
| Glycidyl Acrylate | - | CuBr/dNbpy | bulk | - | - | - | - | up to 50,000 | < 1.25 | [6] |
| Methyl Methacrylate (MMA) | - | FeCl₂/Isophthalic Acid | DMF | 80 | 142:1:1:2 | 10 | ~80 | - | 1.38 | [10] |
Note: [M]₀, [I]₀, [Cat]₀, and [L]₀ represent the initial concentrations of monomer, initiator, catalyst, and ligand, respectively. "Conv." stands for conversion, "Mₙ" for number-average molecular weight, and "Đ" for polydispersity index.
Experimental Protocols
Materials
-
Monomer: (e.g., Methyl Acrylate, Styrene, n-Butyl Acrylate) Purified by passing through a column of basic alumina (B75360) to remove inhibitor.[1]
-
Initiator: this compound (MBrP), distilled before use.[1]
-
Catalyst: Copper(I) bromide (CuBr), purified by washing with glacial acetic acid and then ethanol.[8]
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy), used as received.[1][8]
-
Solvent: Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Anisole, or bulk polymerization).
-
Inhibitor remover: Basic alumina.
-
Degassing equipment: Schlenk line or glovebox.
Protocol for a Typical ATRP of Methyl Acrylate
This protocol is adapted from a procedure for the ATRP of methyl acrylate.[4]
-
Preparation of the Reaction Mixture:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of CuBr₂ (deactivator) and Me₆TREN (ligand).
-
Add the solvent (DMF), the monomer (methyl acrylate), and the initiator (this compound).
-
The molar ratio of the components is crucial for controlling the polymerization. A typical ratio is [MA]₀:[MBrP]₀:[CuBr₂]₀:[Me₆TREN]₀ = 50:1:0.0025:0.005.[4]
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum and degas the mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
-
Preparation of the Activator Solution:
-
In a separate, dry, and oxygen-free container (e.g., another Schlenk flask or a glovebox), prepare a solution of the activator, CuBr/Me₆TREN, in a suitable solvent like acetonitrile.
-
-
Initiation of Polymerization:
-
Place the Schlenk flask containing the reaction mixture in a thermostated oil bath at the desired reaction temperature (e.g., 60 °C).[4]
-
Using a gas-tight syringe, slowly add the activator solution to the reaction mixture via a syringe pump at a constant rate. The polymerization will commence upon the addition of the Cu(I) species.
-
-
Monitoring the Reaction:
-
Samples can be withdrawn periodically via a degassed syringe to monitor the monomer conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, or the addition of the activator is complete, the polymerization can be stopped by exposing the reaction mixture to air. This oxidizes the copper catalyst, quenching the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.
-
Mandatory Visualizations
ATRP Mechanism with this compound
Caption: General mechanism of ATRP initiated by this compound.
Experimental Workflow for ATRP
Caption: Experimental workflow for a typical ATRP synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. snml.kaist.ac.kr [snml.kaist.ac.kr]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocol: Atom Transfer Radical Polymerization with Methyl 2-bromopropionate
These application notes provide a comprehensive overview and a detailed experimental protocol for conducting Atom Transfer Radical Polymerization (ATRP) using methyl 2-bromopropionate (MBrP) as an initiator. ATRP is a robust controlled/"living" radical polymerization (RDRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[1][2] MBrP is a widely used initiator suitable for the polymerization of various monomers, particularly acrylates and methacrylates.[3][4]
Core Concepts of ATRP
The fundamental principle of ATRP involves the reversible activation and deactivation of growing polymer chains.[2] This process is mediated by a transition metal complex, typically copper-based, which cycles between a lower oxidation state (activator) and a higher oxidation state (deactivator). The key components of an ATRP reaction are the monomer, the initiator (an alkyl halide like MBrP), a catalyst (e.g., Cu(I)Br), a ligand (e.g., Me₆TREN), and a solvent.
The equilibrium between active (propagating radicals) and dormant (halogen-capped) polymer chains is the cornerstone of ATRP's control.[3] This equilibrium keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions that are common in traditional free radical polymerization.[5][6]
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Detailed Experimental Protocol: ATRP of Methyl Acrylate (B77674)
This protocol describes the synthesis of poly(methyl acrylate) (PMA) using this compound (MBrP) as the initiator and a CuBr/Me₆TREN catalyst system in dimethylformamide (DMF) solvent.[7]
Materials
-
Methyl acrylate (MA, 99%): Purify by passing through a column of basic alumina (B75360) before use.[7]
-
This compound (MBrP, 99%): Use as received or distill in vacuo.[7][8]
-
Copper(I) Bromide (CuBr, 99.99%): Purify by stirring in glacial acetic acid, washing with ethanol, and drying under vacuum. Store under an inert atmosphere.[1]
-
Copper(II) Bromide (CuBr₂, 99%+): Use as received.[7]
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, 99%+): Use as received.[7]
-
Dimethylformamide (DMF, anhydrous, 99.8%)
-
Acetonitrile (B52724) (MeCN, anhydrous, 99.8%)
-
Nitrogen (N₂) or Argon (Ar) gas (high purity)
Equipment
-
Schlenk flask (50 mL)
-
Gas-tight syringe and syringe pump
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for solution preparation
Procedure
-
Catalyst/Ligand Stock Solution Preparation:
-
Prepare a stock solution of the deactivator by dissolving CuBr₂ (e.g., 0.0112 g, 0.05 mmol) and Me₆TREN (e.g., 0.0230 g, 0.1 mmol) in 50 mL of DMF.[7] This creates a solution with a known concentration of the Cu(II) complex.
-
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl acrylate (MA) (e.g., 8.61 g, 100 mmol) and this compound (MBrP) (e.g., 0.167 g, 1 mmol for a target degree of polymerization of 100).[7]
-
Add a specific volume of the CuBr₂/Me₆TREN stock solution (e.g., 5 mL, containing 0.005 mmol CuBr₂) to the flask.[7]
-
The flask is sealed with a rubber septum, and the mixture is degassed by bubbling with N₂ for at least 30-60 minutes to remove oxygen.[7]
-
-
Initiation of Polymerization:
-
While the reaction mixture is degassing, prepare the activator solution. In a separate, dry, and oxygen-free vial, dissolve CuBr (e.g., 0.0057 g, 0.04 mmol) and Me₆TREN (e.g., 0.0092 g, 0.04 mmol) in anhydrous acetonitrile (e.g., 2 mL).
-
Draw this activator solution into a gas-tight syringe.
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C).[7]
-
Once the reaction mixture reaches the target temperature, begin adding the activator solution from the syringe to the flask at a constant, slow rate using a syringe pump (e.g., over 2 hours).[7]
-
-
Polymerization and Termination:
-
Allow the polymerization to proceed. The reaction will typically start upon the addition of the Cu(I) activator and stop when the addition is complete.[7]
-
Monitor the reaction progress by taking samples periodically via a degassed syringe to analyze for monomer conversion (by GC or ¹H NMR) and molecular weight (by GPC).
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. This oxidizes the copper catalyst, quenching the reaction.
-
-
Purification:
-
Dilute the viscous polymer solution with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.[2]
-
Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
-
Caption: Experimental workflow for a typical ATRP reaction.
Data Presentation: Reaction Parameters and Results
The conditions for ATRP can be tuned to target specific polymer characteristics. The tables below summarize typical conditions and outcomes for ATRP initiated by MBrP.
Table 1: Typical Reaction Conditions for ATRP of Methyl Acrylate (MA)
| Parameter | Condition | Reference |
| Monomer | Methyl Acrylate (MA) | [3][7] |
| Initiator | This compound (MBrP) | [3][7] |
| Catalyst/Ligand | CuBr/Me₆TREN or CuBr/dNbipy | [3][7] |
| Solvent | DMF or Bulk (no solvent) | [3][7] |
| Temperature | 60 - 90 °C | [3][7] |
| Molar Ratio [MA]₀:[MBrP]₀ | 50:1 to 200:1 | [7] |
| Molar Ratio [MBrP]₀:[CuBr]₀:[Ligand]₀ | Varies, e.g., 1:0.04:0.04 | [7] |
Table 2: Representative Results for ATRP of Methyl Acrylate
| Target DP* | Monomer Conversion | Mₙ (GPC)** | PDI (Mₙ/Mₙ) | Reference |
| 50 | >80% | ~4,500 | < 1.15 | [7] |
| 100 | >80% | ~9,000 | < 1.15 | [7] |
| 200 | >80% | ~18,000 | < 1.15 | [7] |
*DP = Degree of Polymerization **Mₙ = Number-average molecular weight. Values are approximate and correspond to theoretical values at high conversion.
Applications in Research and Drug Development
The ability of ATRP to produce well-defined polymers makes it a valuable tool for creating advanced materials. Polymers synthesized using MBrP as an initiator have applications in several high-technology areas:
-
Drug Delivery: The synthesis of block copolymers with both hydrophilic and hydrophobic segments allows for the creation of micelles and other nanostructures for encapsulating and delivering therapeutic agents.[2]
-
Functional Materials: The initiator determines the α-end group of the polymer chain.[4] By using MBrP, a bromine atom is retained at the chain end, which can be used for subsequent modifications or for creating block copolymers through chain extension.[7][9]
-
Surface Modification: ATRP can be used to grow polymer brushes from surfaces, creating materials with tailored wettability, biocompatibility, or anti-fouling properties.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. nbinno.com [nbinno.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Synthesis of Polymer Brushes Using Methyl 2-bromopropionate Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymer brushes utilizing Methyl 2-bromopropionate as an initiator via Atom Transfer Radical Polymerization (ATRP). This methodology is particularly relevant for creating well-defined polymer coatings on various substrates, with significant applications in drug delivery, biomaterials, and surface modification.
Introduction to Polymer Brush Synthesis via SI-ATRP
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust "grafting from" technique used to grow polymer chains directly from a substrate.[1] This method allows for precise control over the thickness, density, and composition of the resulting polymer brushes.[2] this compound (MBrP) is an effective initiator for this process, particularly for the polymerization of a wide range of monomers, including acrylates and acrylamides.[3]
The general principle of SI-ATRP involves the immobilization of an initiator, in this case, a derivative of this compound, onto a substrate surface. A catalyst system, typically a copper(I) halide complexed with a ligand, then reversibly activates and deactivates the initiator to control the radical polymerization of monomers from the surface.
Key Applications in Drug Development
Polymer brushes synthesized using this method are of significant interest in the field of drug development. Their unique architecture allows for the creation of "smart" surfaces that can respond to environmental stimuli such as temperature, pH, or specific biomolecules.[4] This responsiveness can be harnessed for controlled drug release, where the polymer brush undergoes a conformational change to release a therapeutic agent at a specific target site.[4] Furthermore, polymer brushes can be designed to enhance the biocompatibility of materials and prevent non-specific protein adsorption, which is crucial for in-vivo applications.[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAAm) Brushes on a Silicon Wafer
This protocol details the synthesis of thermo-responsive PNIPAAm brushes, which are widely studied for their potential in creating smart surfaces for cell culture and controlled drug delivery.
Materials:
-
Silicon wafers
-
This compound (MBrP)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343)
-
N-isopropylacrylamide (NIPAAm)
-
Copper(I) bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
-
Deionized water
Procedure:
-
Substrate Preparation and Initiator Immobilization:
-
Clean silicon wafers by sonication in acetone (B3395972) and isopropanol, followed by drying under a stream of nitrogen.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care ).
-
Immediately immerse the activated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse the wafers with toluene and cure at 110°C for 30 minutes.
-
In a nitrogen-filled glovebox, immerse the amine-functionalized wafers in a solution of anhydrous toluene containing 5% (v/v) triethylamine.
-
Add a 2% (v/v) solution of this compound in anhydrous toluene dropwise and react for 12 hours at room temperature to immobilize the initiator.
-
Rinse the initiator-modified wafers with toluene and dry under nitrogen.
-
-
Surface-Initiated ATRP of NIPAAm:
-
In a Schlenk flask under argon, dissolve NIPAAm (e.g., 5.0 g, 44.2 mmol) in a mixture of isopropanol and deionized water (e.g., 9:1 v/v, 20 mL).
-
In a separate Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and Me₆TREN (e.g., 23.0 mg, 0.1 mmol).
-
Deoxygenate both solutions by bubbling with argon for 30 minutes.
-
Transfer the monomer solution to the catalyst-ligand mixture via a cannula and stir until a homogeneous solution is formed.
-
Place the initiator-modified silicon wafers into the reaction mixture.
-
Conduct the polymerization at 0°C for a specified time (e.g., 4-24 hours) to control the brush thickness.[3]
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafers and rinse thoroughly with deionized water and isopropanol to remove any physisorbed polymer.
-
Dry the PNIPAAm-grafted wafers under a stream of nitrogen.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of polymer brushes using a this compound initiator system.
| Monomer | Initiator System | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Monomer Conversion (%) | Polydispersity Index (PDI) | Reference |
| N-isopropylacrylamide (NIPAAm) | This compound | CuBr/Me₆TREN | Isopropanol/Water | 0 | 24 | >90 | <1.2 | [3] |
| N,N-dimethylacrylamide (DMAAm) | Methyl 2-chloropropionate | CuCl/Me₆TREN | Toluene | 20 | 24 | ~79 | 1.2 | [5] |
Note: Data for DMAAm is included for comparative purposes, as it utilizes a similar initiator and catalyst system.
| Substrate | Polymer Brush | Grafting Density (chains/nm²) | Brush Thickness (nm) | Molecular Weight ( g/mol ) | Reference |
| Silicon Wafer | Poly(N-isopropylacrylamide) | 0.2 - 0.5 | 10 - 100 | 20,000 - 200,000 | [6] |
| Gold | Polystyrene | ~0.4 | 5 - 50 | 15,000 - 150,000 | [7] |
| PMMA | Poly(N-isopropylacrylamide) | Not specified | ~20 | Not specified | [8] |
Note: Grafting density, brush thickness, and molecular weight are highly dependent on reaction conditions and are presented here as typical ranges found in the literature for similar systems.
Mandatory Visualizations
Experimental Workflow and Cellular Uptake Pathway
The following diagrams illustrate the key processes involved in the synthesis of polymer brushes for drug delivery applications and the subsequent cellular uptake of these nanocarriers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Aqueous-Based Initiator Attachment and ATRP Grafting of Polymer Brushes from Poly(methyl methacrylate) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of [¹⁸F]FPA for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of the Positron Emission Tomography (PET) imaging agent 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) using methyl 2-bromopropionate as the precursor. [¹⁸F]FPA is a promising tracer for imaging prostate cancer, potentially offering advantages over other imaging agents like [¹⁸F]FDG.[1][2] These protocols are intended to guide researchers in the radiolabeling, purification, and quality control of [¹⁸F]FPA for preclinical and clinical research.
Synthesis of 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA)
The synthesis of [¹⁸F]FPA from this compound is a two-step, one-pot reaction involving nucleophilic substitution of the bromine atom with [¹⁸F]fluoride, followed by hydrolysis of the methyl ester.
Experimental Workflow
References
Application Notes and Protocols: The Versatile Role of Methyl 2-Bromopropionate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methyl 2-bromopropionate and its derivatives as key building blocks in the synthesis of important pharmaceutical intermediates. The protocols outlined herein are based on established chemical transformations, including Grignard reactions and Williamson ether synthesis, for the preparation of precursors to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and fibrates.
Introduction
This compound (CAS 5445-17-0) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methyl-substituted propionate (B1217596) moiety. Its reactivity, stemming from the presence of a bromine atom alpha to an ester group, makes it a valuable precursor in the construction of the core structures of numerous active pharmaceutical ingredients (APIs). This document details its application in the synthesis of intermediates for Tiaprofenic Acid, Naproxen, Gemfibrozil (B1671426), and Ketoprofen, providing experimental protocols and quantitative data where available.
Synthesis of Profen-Class NSAID Intermediates
The "profens" are a well-known class of NSAIDs characterized by a 2-arylpropionic acid structure. This compound and its corresponding sodium salt are key reagents for introducing the propionic acid side chain onto an aromatic or heteroaromatic core.
Tiaprofenic Acid Intermediate: α-Methyl-2-thiopheneacetic Acid
An industrially efficient method for synthesizing the key intermediate of Tiaprofenic Acid, α-methyl-2-thiopheneacetic acid, involves the reaction of a Grignard reagent with sodium 2-bromopropionate.
Reaction Principle:
This synthesis utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation. The Grignard reagent, 2-thienylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon of sodium 2-bromopropionate. Subsequent acidification yields the desired product.
Experimental Protocol: Synthesis of α-Methyl-2-thiopheneacetic Acid
-
Preparation of 2-Thienylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromothiophene (B119243) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium suspension. The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath. Slowly add a solution of sodium 2-bromopropionate in a suitable solvent. The reaction mixture is stirred at room temperature to ensure complete reaction.
-
Work-up and Isolation: Quench the reaction by slowly adding it to a mixture of crushed ice and a mineral acid (e.g., sulfuric acid) to neutralize the mixture and protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-methyl-2-thiopheneacetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Data Presentation:
| Parameter | Value |
| Reactants | 2-Thienylmagnesium bromide, Sodium 2-bromopropionate |
| Reaction Type | Grignard Reaction |
| Product | α-Methyl-2-thiopheneacetic Acid |
| Key Application | Intermediate for Tiaprofenic Acid |
Note: Specific yields and reaction conditions can vary and should be optimized for scale.
Logical Workflow for Tiaprofenic Acid Intermediate Synthesis
Caption: Workflow for the synthesis of a Tiaprofenic Acid intermediate.
Naproxen Synthesis
While many modern industrial syntheses of Naproxen utilize alternative routes, a classical approach involves the alkylation of 6-methoxy-2-naphthol (B1581671) with a 2-bromopropionate derivative. This method, a variation of the Williamson ether synthesis, is conceptually important.
Reaction Principle:
The synthesis proceeds via the O-alkylation of the phenoxide of 6-methoxy-2-naphthol with an ester of 2-bromopropionic acid. The phenoxide, being a potent nucleophile, displaces the bromide in an SN2 reaction.
Conceptual Protocol: Synthesis of a Naproxen Precursor
-
Phenoxide Formation: Dissolve 6-methoxy-2-naphthol in a suitable solvent (e.g., ethanol (B145695) or DMF) and treat with a strong base (e.g., sodium ethoxide or sodium hydride) to generate the corresponding sodium naphthoxide.
-
Alkylation: Add this compound to the solution of the naphthoxide. Heat the reaction mixture to reflux for several hours to facilitate the SN2 reaction.
-
Work-up and Isolation: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with aqueous NaOH) followed by acidification to yield racemic Naproxen.
-
Resolution: The racemic mixture is then resolved to isolate the active (S)-enantiomer.
Signaling Pathway of Naproxen Synthesis via Alkylation
Caption: Conceptual pathway for Naproxen synthesis via O-alkylation.
Synthesis of Gemfibrozil Intermediate via Williamson Ether Synthesis
The synthesis of Gemfibrozil, a lipid-regulating drug, involves the formation of an ether linkage. While not directly using this compound, a key step utilizes a structurally related bromo-ester, methyl 2,2-dimethyl-5-bromopentanoate, in a Williamson ether synthesis.[1] This highlights the broader applicability of bromo-esters in pharmaceutical synthesis.
Reaction Principle:
The reaction involves the O-alkylation of 2,5-dimethylphenol (B165462) with methyl 2,2-dimethyl-5-bromopentanoate. The phenoxide of 2,5-dimethylphenol, formed in situ, acts as a nucleophile, displacing the bromide from the alkyl chain of the ester.[1]
Experimental Protocol: Synthesis of Gemfibrozil Methyl Ester [1]
-
Reaction Setup: In a suitable reaction vessel, charge methyl 2,2-dimethyl-5-bromopentanoate, potassium carbonate, 2,5-dimethylphenol, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.
-
Reaction: Heat the mixture to a temperature of 105-115 °C. Additional methyl 2,2-dimethyl-5-bromopentanoate can be added portion-wise while maintaining the temperature. The reaction is typically held at this temperature for 3 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture and add methanol. The mixture is further cooled to 18-20 °C and filtered. The filtrate, containing the gemfibrozil methyl ester, is then subjected to hydrolysis.
-
Hydrolysis: The methanolic solution is treated with aqueous sodium hydroxide (B78521) and heated to reflux for 3 hours. After distillation of methanol, water is added, and the mixture is cooled to precipitate the sodium salt of Gemfibrozil.
-
Acidification: The sodium salt is then treated with hydrochloric acid to yield Gemfibrozil.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | 2,5-Dimethylphenol, Methyl 2,2-dimethyl-5-bromopentanoate, K₂CO₃, Tetrabutylammonium bromide | [1] |
| Reaction Temperature | 105-115 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | Gemfibrozil | [1] |
| Final Product Purity | 99.0-101.0% | [1] |
Experimental Workflow for Gemfibrozil Synthesis
Caption: Workflow for the synthesis of Gemfibrozil.
Synthesis of Ketoprofen Intermediate
The synthesis of Ketoprofen often involves more complex routes, such as palladium-catalyzed carbonylation reactions, rather than direct alkylation with this compound. However, for illustrative purposes, a conceptual synthesis can be considered.
Conceptual Application:
Theoretically, a Friedel-Crafts acylation of a suitable aromatic precursor followed by a reaction sequence to introduce the propionic acid moiety could involve a derivative of this compound. A more common approach involves the palladium-catalyzed carbonylation of 3-vinylbenzophenone, which yields isopropyl α-(3-benzoylphenyl)propionate with high regioselectivity and yield.
Data from Palladium-Catalyzed Carbonylation of a Ketoprofen Precursor:
| Parameter | Value | Reference |
| Starting Material | 3-Vinylbenzophenone | |
| Reaction Type | Palladium-catalyzed carbonylation | |
| Product | Isopropyl α-(3-benzoylphenyl) propionate | |
| Yield | 95% | |
| Regioselectivity | >99.5% | |
| Final Hydrolysis Yield | 90% (to Ketoprofen) |
Logical Relationship in a Common Ketoprofen Synthesis
Caption: A common industrial synthesis pathway for Ketoprofen.
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of a variety of pharmaceutical intermediates. Their ability to introduce the crucial propionic acid moiety via reactions such as Grignard and Williamson ether synthesis makes them fundamental tools for drug development professionals. While modern industrial syntheses may sometimes favor alternative routes for economic or environmental reasons, the fundamental reactivity of these bromo-esters remains a cornerstone of synthetic organic chemistry in the pharmaceutical industry. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in the synthesis and development of new therapeutic agents.
References
Application Notes and Protocols: Grafting Polymers from Single-Walled Carbon nanotubes with Methyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of single-walled carbon nanotubes (SWCNTs) by grafting polymers from their surface using initiators based on methyl 2-bromopropionate. This "grafting from" technique, primarily utilizing Atom Transfer Radical Polymerization (ATRP), allows for the synthesis of well-defined polymer-SWCNT conjugates with tailored properties. Such hybrid materials exhibit enhanced solubility and processability, opening avenues for their application in advanced materials and nanomedicine, including drug delivery systems.[1][2][3][4][5]
Introduction to Polymer-Grafted SWCNTs
Single-walled carbon nanotubes possess exceptional mechanical, electrical, and thermal properties. However, their inherent insolubility and tendency to agglomerate into bundles due to strong van der Waals interactions limit their practical applications.[6] Covalent functionalization of SWCNTs with polymers is an effective strategy to overcome these limitations.[7]
The "grafting from" approach involves growing polymer chains directly from initiator sites immobilized on the SWCNT surface.[8][9] This method allows for the formation of dense polymer brushes and offers excellent control over the length and composition of the grafted polymer chains, which is crucial for tailoring the final properties of the nanocomposite.[5] Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used controlled radical polymerization technique for this purpose due to its tolerance of various functional groups and the ability to produce polymers with well-defined molecular weights and low polydispersity.[10][11][12][13][14]
This compound and similar α-bromoesters are commonly used to introduce the initiating sites for ATRP on the SWCNT surface.[10][15] This is typically achieved by first oxidizing the SWCNTs to create carboxylic acid groups, which are then esterified with a hydroxyl-containing ATRP initiator.[10][15]
Experimental Workflow and Signaling Pathway
The overall process for grafting polymers from SWCNTs using a this compound-based initiator via ATRP can be summarized in the following workflow:
Figure 1: General experimental workflow for the "grafting from" polymerization of polymers from SWCNTs.
The key chemical transformations involved in this process are illustrated in the following diagram:
Figure 2: Chemical pathway for the synthesis of polymer-grafted SWCNTs.
Detailed Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the literature.[10][15] Researchers should optimize the reaction conditions for their specific materials and desired outcomes.
Protocol 1: Oxidation of Single-Walled Carbon Nanotubes
This protocol describes the introduction of carboxylic acid groups onto the surface of SWCNTs.
Materials:
-
Pristine SWCNTs
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized (DI) water
-
Polytetrafluoroethylene (PTFE) membrane filter (0.22 µm pore size)
-
Flask, reflux condenser, magnetic stirrer, sonicator, centrifuge, vacuum filtration apparatus, oven.
Procedure:
-
Disperse a known amount of pristine SWCNTs in a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ in a round-bottom flask.
-
Sonicate the mixture for 30-60 minutes to ensure good dispersion.
-
Heat the mixture to 60-80 °C and stir under reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature and then dilute with a large volume of DI water.
-
Collect the oxidized SWCNTs by vacuum filtration through a PTFE membrane.
-
Wash the collected SWCNTs repeatedly with DI water until the pH of the filtrate is neutral.
-
The washed SWCNTs can be further purified by repeated centrifugation and redispersion in DI water.
-
Dry the oxidized SWCNTs (SWCNT-COOH) in a vacuum oven at 60 °C overnight.
Protocol 2: Immobilization of the ATRP Initiator
This protocol details the attachment of a bromine-containing initiator to the oxidized SWCNTs.
Materials:
-
Oxidized SWCNTs (SWCNT-COOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Hydroxyethyl 2'-bromopropionate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line, glassware, magnetic stirrer, centrifuge.
Procedure:
-
Suspend the dried SWCNT-COOH in an excess of SOCl₂ with a catalytic amount of anhydrous DMF.
-
Reflux the mixture at 70 °C for 24 hours under an inert atmosphere to convert the carboxylic acid groups to acyl chlorides (SWCNT-COCl).
-
Remove the excess SOCl₂ by distillation under reduced pressure.
-
Wash the resulting SWCNT-COCl with anhydrous THF multiple times by centrifugation and redispersion to remove any residual reagents.
-
Dry the SWCNT-COCl under vacuum.
-
Disperse the SWCNT-COCl in anhydrous THF and add 2-hydroxyethyl 2'-bromopropionate and a few drops of TEA.
-
Stir the reaction mixture at 50-60 °C for 48 hours under an inert atmosphere.
-
After the reaction, collect the initiator-functionalized SWCNTs (SWCNT-Br) by centrifugation.
-
Wash the product repeatedly with THF to remove unreacted initiator and TEA salts.
-
Dry the SWCNT-Br in a vacuum oven at 40 °C.
Protocol 3: "Grafting From" Polymerization via ATRP
This protocol describes the growth of polymer chains from the initiator-functionalized SWCNTs. The example provided is for the polymerization of n-butyl methacrylate (B99206) (nBMA).
Materials:
-
Initiator-functionalized SWCNTs (SWCNT-Br)
-
n-Butyl methacrylate (nBMA) monomer (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (BPy) or other suitable ligand
-
This compound (MBP) (as a sacrificial initiator)
-
Anisole or other suitable solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk flask, syringes, magnetic stirrer, oil bath, centrifuge.
Procedure:
-
In a Schlenk flask, add SWCNT-Br, CuBr, and BPy.
-
Seal the flask and cycle between vacuum and inert gas three times to remove oxygen.
-
Add deoxygenated anisole, nBMA monomer, and MBP via syringe under an inert atmosphere.
-
Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 90-110 °C) and stir vigorously.
-
Allow the polymerization to proceed for the desired time. The kinetics can be monitored by taking samples periodically and analyzing the monomer conversion by Gas Chromatography (GC) and the molecular weight of the free polymer by Size Exclusion Chromatography (SEC).
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with THF and precipitate the polymer-grafted SWCNTs and free polymer in a non-solvent such as methanol (B129727).
-
Collect the product by centrifugation and wash repeatedly with THF and methanol to remove the catalyst and unreacted monomer.
-
To separate the polymer-grafted SWCNTs from the free polymer, dissolve the product in a good solvent (e.g., THF) and repeatedly precipitate and centrifuge.
-
Dry the final polymer-grafted SWCNT product in a vacuum oven.
Data Presentation and Characterization
Thorough characterization is essential to confirm the successful grafting of polymers from SWCNTs. The following table summarizes key characterization techniques and the expected results.
| Characterization Technique | Purpose | Expected Results for Successful Grafting |
| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted polymer. | A significant weight loss step at the degradation temperature of the polymer, which is absent in the initial SWCNT-Br. The weight loss percentage corresponds to the grafting density.[6][15][16] |
| Size Exclusion Chromatography (SEC/GPC) | To determine the molecular weight and polydispersity index (PDI) of the free polymer formed from the sacrificial initiator. | A linear increase in molecular weight with monomer conversion and a low PDI (<1.5) indicate a controlled polymerization. The molecular weight of the polymer cleaved from the SWCNTs should be similar to the free polymer.[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups introduced at each step. | Appearance of C=O stretching peaks for -COOH, -COCl, and ester groups. Appearance of characteristic peaks of the grafted polymer. |
| Raman Spectroscopy | To assess the structural integrity of the SWCNTs after functionalization. | An increase in the D-band to G-band intensity ratio (ID/IG) indicates the introduction of sp³-hybridized carbon atoms due to covalent functionalization.[15] |
| Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | To visualize the morphology of the polymer-grafted SWCNTs. | TEM and AFM images can show an increase in the diameter of the nanotubes, corresponding to the thickness of the polymer layer. Individual dispersion of nanotubes can also be observed.[15] |
| Solubility Tests | To evaluate the improvement in dispersibility. | Polymer-grafted SWCNTs should show significantly enhanced and stable dispersion in good solvents for the grafted polymer (e.g., THF, chloroform, dichlorobenzene), while pristine or oxidized SWCNTs would sediment.[7][15] |
Table 1: Summary of Characterization Techniques for Polymer-Grafted SWCNTs.
The following table presents hypothetical quantitative data that could be obtained from such experiments, illustrating the controlled nature of the ATRP process.
| Sample | Monomer Conversion (%) | Mn (SEC, free polymer) ( g/mol ) | PDI (SEC) | Grafting Density (TGA, wt%) |
| P-SWCNT-1 | 25 | 15,000 | 1.15 | 35 |
| P-SWCNT-2 | 50 | 30,000 | 1.18 | 52 |
| P-SWCNT-3 | 75 | 45,000 | 1.21 | 68 |
| P-SWCNT-4 | 95 | 57,000 | 1.25 | 75 |
Table 2: Example Quantitative Data for the ATRP of a Monomer from SWCNTs.
Applications in Research and Drug Development
The ability to tailor the surface properties of SWCNTs by polymer grafting has significant implications for various fields, particularly for researchers, scientists, and drug development professionals.
-
Drug Delivery: Polymer-grafted SWCNTs can act as high-capacity nanocarriers for therapeutic agents.[2][5] The polymer shell can enhance biocompatibility, improve circulation time, and be functionalized with targeting ligands for site-specific drug delivery.[2][4] The loading and release of drugs can be controlled by the nature of the polymer and its interaction with the drug molecules.[5] For instance, hydrophobic drugs can be encapsulated within a hydrophobic polymer shell, while hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can improve aqueous solubility and reduce immunogenicity.[2]
-
Bioimaging: By incorporating fluorescent dyes or contrast agents into the polymer chains, these functionalized nanotubes can be used for in vitro and in vivo imaging applications.
-
Biosensors: The polymer coating can provide a matrix for the immobilization of biomolecules such as enzymes, antibodies, or DNA, leading to the development of sensitive and selective biosensors.[1]
-
Advanced Materials: In materials science, polymer-grafted SWCNTs are used as reinforcing agents in polymer composites.[17] The grafted polymer chains improve the interfacial adhesion between the nanotubes and the polymer matrix, leading to enhanced mechanical properties.[6][16]
-
Solubilization and Dispersion: The enhanced solubility of polymer-grafted SWCNTs is a critical advantage for their processing and integration into various systems, from thin films for electronics to stable aqueous dispersions for biological applications.[18]
Conclusion
The grafting of polymers from single-walled carbon nanotubes using this compound-based initiators via ATRP is a versatile and powerful technique for creating advanced functional materials. The detailed protocols and characterization methods provided in these notes offer a comprehensive guide for researchers and scientists. The resulting polymer-SWCNT hybrids, with their tunable properties, hold great promise for a wide range of applications, from high-performance composites to innovative solutions in drug delivery and biomedical engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic functionalization of single-walled carbon nanotubes (SWCNTs) with some chemotherapeutic agents as a potential method for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and biomedical applications of surface engineered carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon Nanotubes Hybrid Hydrogels in Drug Delivery: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
- 14. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Polymer grafting to single-walled carbon nanotubes: effect of chain length on solubility, graft density and mechanical properties of macroscopic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent developments in the selective dispersion of single-walled carbon nanotubes using conjugated polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Block Copolymers via ATRP with Methyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Block copolymers, composed of two or more distinct polymer chains linked together, are a versatile class of macromolecules with wide-ranging applications in drug delivery, nanotechnology, and materials science. Their unique ability to self-assemble into various nanostructures, such as micelles, vesicles, and films, makes them ideal for encapsulating therapeutic agents, acting as scaffolds for tissue engineering, and creating advanced functional materials.
Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful and robust method for synthesizing well-defined block copolymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. This controlled/"living" radical polymerization technique relies on the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst.
Methyl 2-bromopropionate (MBrP) is a commercially available and efficient initiator for ATRP. Its structure allows for the initiation of a wide variety of vinyl monomers, making it a versatile starting point for the synthesis of diverse block copolymers. This document provides detailed application notes and protocols for the synthesis of block copolymers using this compound as an initiator via ATRP.
Core Principles of Block Copolymer Synthesis via ATRP
The synthesis of a diblock copolymer via ATRP using this compound typically involves a two-step sequential monomer addition process:
-
Synthesis of the First Block (Macroinitiator): The first monomer is polymerized using this compound as the initiator in the presence of a catalyst system (e.g., CuBr/Ligand). This results in a homopolymer with a terminal halogen atom (a macroinitiator).
-
Chain Extension with the Second Monomer: The purified macroinitiator is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.
This process can be extended to synthesize triblock or multiblock copolymers by subsequent monomer additions.
Data Presentation: Synthesis of Polystyrene-b-Poly(methyl methacrylate) (PS-b-PMMA)
The following table summarizes representative quantitative data for the synthesis of a polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) diblock copolymer initiated with a polystyrene macroinitiator, which itself can be synthesized using an initiator like this compound.
| Polymer Sample | Molar Ratio ([M]:[I]:[Cu]:[L]) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Polystyrene (Macroinitiator) | [Styrene]:[MBrP]:[CuBr]:[PMDETA] = 100:1:1:1 | 50 | 6,390 | 1.18 |
| PS-b-PMMA | [MMA]:[PS-Br]:[CuBr]:[PMDETA] = 200:1:1:1 | 65 | 20,500 | 1.25 |
| PS-b-PMMA | [MMA]:[PS-Br]:[CuCl]:[bpy] = 150:1:1:2 | 90 | 32,510[1] | 1.51[1] |
-
Mn: Number-average molecular weight
-
Mw/Mn (PDI): Polydispersity Index
-
MBrP: this compound
-
PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine
-
bpy: 2,2'-bipyridine
-
PS-Br: Polystyrene macroinitiator with a terminal bromine
-
MMA: Methyl methacrylate (B99206)
-
Data is representative and may vary based on specific reaction conditions.
Experimental Protocols
Materials
-
Monomers: Styrene (B11656) (St), Methyl Methacrylate (MMA) (inhibitor removed by passing through a column of basic alumina).
-
Initiator: this compound (MBrP) (distilled before use).[2]
-
Catalyst: Copper(I) Bromide (CuBr) (purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (used as received).
-
Solvents: Anisole (B1667542), Tetrahydrofuran (THF), Methanol (B129727) (all anhydrous and deoxygenated).
-
Other: Neutral alumina (B75360), Argon or Nitrogen gas (high purity).
Protocol 1: Synthesis of Polystyrene Macroinitiator (PS-Br)
This protocol describes the synthesis of a polystyrene homopolymer with a terminal bromine atom, which will serve as the macroinitiator for the subsequent polymerization of the second block.
-
Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Reaction Mixture Preparation: In a separate, dry Schlenk flask, add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.173 g, 1.0 mmol) via a degassed syringe. Stir to form the copper-ligand complex.
-
In another flask, prepare a solution of styrene (e.g., 10.4 g, 100 mmol) and this compound (e.g., 0.167 g, 1.0 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Polymerization: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe. Immerse the flask in a preheated oil bath at 90°C.
-
Monitoring: Take samples periodically using a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
Termination: After reaching the desired molecular weight (e.g., after 4-6 hours, ~50% conversion), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol. Collect the white precipitate by filtration and dry under vacuum at 40°C overnight.
Protocol 2: Synthesis of Polystyrene-b-Poly(methyl methacrylate) (PS-b-PMMA) Diblock Copolymer
This protocol details the chain extension of the PS-Br macroinitiator with methyl methacrylate to form the diblock copolymer.
-
Catalyst Preparation: In a Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and deoxygenate as described in Protocol 1.
-
Reaction Mixture Preparation: In a separate, dry Schlenk flask, dissolve the purified PS-Br macroinitiator (e.g., 5.0 g, ~0.5 mmol, based on Mn) in deoxygenated anisole (e.g., 20 mL). Add deoxygenated MMA (e.g., 10.0 g, 100 mmol) to this solution.
-
To the flask containing the catalyst, add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) and stir.
-
Polymerization: Transfer the macroinitiator/monomer solution to the catalyst-containing flask via a degassed syringe. Place the flask in a preheated oil bath at 90°C.
-
Monitoring and Termination: Monitor the reaction progress by taking samples for GPC analysis to observe the shift in molecular weight. When the desired block length is achieved (e.g., after 6-8 hours, >90% conversion), terminate the polymerization by cooling and exposure to air.
-
Purification: Purify the block copolymer by diluting with THF, passing through an alumina column, and precipitating in cold methanol or hexane. Collect the polymer by filtration and dry under vacuum.
Characterization
The synthesized macroinitiator and the final block copolymer should be characterized using the following techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A clear shift in the GPC trace to higher molecular weight after the second polymerization step confirms the formation of the block copolymer.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure of the polymers and to determine the composition of the block copolymer by comparing the integration of characteristic peaks from each block.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the macroinitiator and the block copolymer.
Visualizations
Caption: The reversible activation-deactivation equilibrium in ATRP.
References
Application Notes and Protocols: The Role of Methyl 2-bromopropionate in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of methyl 2-bromopropionate (MBrP) as an initiator in Atom Transfer Radical Polymerization (ATRP) for the synthesis of well-defined functional polymers. The precise control over polymer architecture afforded by ATRP, initiated by MBrP, is critical for applications in drug delivery, biomaterials, and advanced coatings. This document outlines detailed experimental protocols, presents quantitative data for key polymerizations, and illustrates the underlying mechanisms and workflows.
Introduction to this compound in ATRP
This compound is a widely utilized initiator in ATRP, a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[1] Its effectiveness stems from the carbon-bromine bond, which can be reversibly cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a propagating radical. This reversible activation-deactivation process maintains a low concentration of active radicals at any given time, minimizing termination reactions and enabling controlled chain growth.[2]
The general mechanism of ATRP is depicted below. The initiator, this compound, reacts with the activator (Cu(I) complex) to form a radical species and the deactivator (Cu(II) complex). This radical then propagates by adding to monomer units. The dormant species can be reversibly reactivated, allowing for the controlled growth of polymer chains.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Applications in Functional Polymer Synthesis
The versatility of MBrP as an initiator allows for the polymerization of a wide range of functional monomers, leading to polymers with tailored properties for specific applications.
-
Biomaterials and Drug Delivery: Polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(N-isopropylacrylamide) (PNIPAM) are widely used in biomedical applications due to their biocompatibility and stimuli-responsive behavior. ATRP initiated by MBrP enables the synthesis of well-defined versions of these polymers, as well as block copolymers for drug delivery systems.[3][4]
-
Coatings and Surfactants: The synthesis of polymers like poly(tert-butyl acrylate) (PtBA), which can be subsequently hydrolyzed to poly(acrylic acid), allows for the creation of materials for coatings, adhesives, and dispersants.[5][6]
-
Nanotechnology: MBrP has been employed to initiate the growth of polymer brushes from surfaces, such as single-walled carbon nanotubes, creating novel nanomaterials with tailored surface properties.[7]
Experimental Protocols
The following are detailed protocols for the synthesis of representative functional polymers using this compound and similar bromo-initiators via ATRP.
Protocol 1: Synthesis of Poly(tert-butyl acrylate) (PtBA)
This protocol describes the synthesis of a well-defined homopolymer of tert-butyl acrylate (B77674) (tBA).
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (MBrP)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (19.6 mg, 0.137 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three freeze-pump-thaw cycles.
-
Under an argon atmosphere, add tBA (2 mL, 13.7 mmol), PMDETA (28.5 µL, 0.137 mmol), and anisole (0.5 mL).
-
The mixture is subjected to another three freeze-pump-thaw cycles.
-
After the final cycle, backfill the flask with argon and place it in a preheated oil bath at 60 °C.
-
Inject the initiator, this compound (22.8 µL, 0.205 mmol), to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
After the desired time or conversion, terminate the polymerization by opening the flask to air and diluting with tetrahydrofuran (B95107) (THF).
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a cold non-solvent such as a methanol/water mixture.
-
Dry the resulting polymer under vacuum to a constant weight.[2]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atom transfer radical copolymerization of glycidyl methacrylate and methyl methacrylate [ouci.dntb.gov.ua]
Application Note: A Protocol for the Synthesis of Aryl Propionates via Williamson Ether Synthesis
Topic: Experimental Setup for a Typical Reaction Involving Methyl 2-bromopropionate Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed as an electrophile for introducing a methyl propionate (B1217596) moiety onto various nucleophiles.[1][2] Its application is particularly relevant in the development of pharmaceutical intermediates and other complex organic molecules.[3][4] A common and fundamentally important reaction involving this compound is the Williamson ether synthesis, which is used to form an ether from an organohalide and an alkoxide.[5][6]
This application note provides a detailed protocol for a typical O-alkylation of a phenol (B47542) using this compound. This S_N2 reaction is a reliable method for synthesizing 2-phenoxypropionate derivatives, which are valuable scaffolds in medicinal chemistry.[7][8] The following protocol details the synthesis of Methyl 2-(4-methoxyphenoxy)propionate as a representative example.
Reaction Scheme
The reaction proceeds via the deprotonation of the phenol by a weak base, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of this compound, displacing the bromide leaving group in an S_N2 mechanism to form the desired ether product.[5][6]
Scheme 1: O-Alkylation of 4-Methoxyphenol (B1676288)
Experimental Protocol
This section provides a step-by-step methodology for the synthesis of Methyl 2-(4-methoxyphenoxy)propionate.
3.1 Materials and Equipment
-
4-Methoxyphenol
-
This compound (Purity ≥98%)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone (B3395972), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.2 Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) and 40 mL of anhydrous acetone to the flask.
-
Initiation: Stir the suspension vigorously and add this compound (1.33 mL, 12.0 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) with continued stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃, KBr) and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 2 M NaOH solution (2 x 25 mL) to remove unreacted phenol, followed by brine (1 x 30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, Methyl 2-(4-methoxyphenoxy)propionate, typically as a pale yellow oil.
-
Purification (Optional): If further purification is required, the crude product can be purified by silica (B1680970) gel column chromatography.
3.3 Safety Precautions
-
This compound is corrosive and a lachrymator; it causes skin burns and eye damage.[9][10][11] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetone is a flammable liquid.[11] Ensure all heating is performed using a heating mantle and that no open flames are present.
Data Presentation
The following table summarizes the quantitative data for the described synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methoxyphenol (Limiting Reagent) | 1.24 g (10.0 mmol) | M.W. = 124.14 g/mol |
| This compound | 2.01 g (1.33 mL, 12.0 mmol) | M.W. = 167.00 g/mol , Density = 1.497 g/mL[12] |
| Potassium Carbonate | 2.07 g (15.0 mmol) | M.W. = 138.21 g/mol |
| Product | ||
| Theoretical Yield | 2.10 g (10.0 mmol) | M.W. = 210.22 g/mol |
| Actual Yield (Representative) | ||
| Product Mass | 1.79 g | Assumes an 85% yield |
| Yield Percentage | 85% | |
| Characterization | ||
| Appearance | Pale yellow oil | |
| Expected Mass (MS, ESI+) | m/z = 211.09 [M+H]⁺, 233.07 [M+Na]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of Methyl 2-(4-methoxyphenoxy)propionate.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
- 8. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]
- 9. This compound 98 5445-17-0 [sigmaaldrich.com]
- 10. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. This compound 98 5445-17-0 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Broad Polydispersity in Polymerizations Initiated by Methyl 2-bromopropionate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of broad polydispersity (high Đ or PDI) in polymerizations, particularly Atom Transfer Radical Polymerization (ATRP), initiated by methyl 2-bromopropionate.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad polydispersity (Đ > 1.3) in my polymerization initiated with this compound. What are the most common causes?
A high polydispersity index (PDI) suggests a loss of control over the polymerization process. The primary reasons for this when using this compound as an initiator in ATRP include:
-
Initiator and Reagent Purity: Impurities in the this compound initiator, monomer, solvent, or catalyst can introduce side reactions that disrupt the controlled polymerization process.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and initiate uncontrolled free radical polymerization, leading to a broad molecular weight distribution[1].
-
Incorrect Catalyst Concentration: The concentration of the catalyst, particularly the ratio of activator (Cu(I)) to deactivator (Cu(II)), is crucial for maintaining control. Too little deactivator can lead to an excess of propagating radicals and increased termination reactions[2][3][4][5][6].
-
Slow Initiation: If the rate of initiation from this compound is significantly slower than the rate of propagation, polymer chains will start growing at different times, resulting in a broader molecular weight distribution[1].
-
Solvent Effects: The polarity of the solvent can significantly impact the ATRP equilibrium and the rates of activation and deactivation, thereby affecting the control over the polymerization[7][8][9][10].
-
High Monomer Conversion: Pushing the reaction to very high conversions (>95%) can increase the probability of termination and other side reactions, leading to a broadening of the polydispersity[1].
-
Chain Transfer Reactions: Undesirable chain transfer to monomer or solvent can lead to the formation of new polymer chains with different lengths.[11]
Q2: How does the purity of this compound affect polydispersity?
This compound is a widely used initiator for ATRP. However, impurities can significantly impact the polymerization. For instance, the presence of 2-bromopropionic acid can protonate the ligand of the copper catalyst, reducing its effectiveness. Other impurities might act as inhibitors or sources of uncontrolled radical generation. It is crucial to use a high-purity initiator (≥98%) or purify it before use.
Q3: What is the optimal catalyst concentration to maintain a low polydispersity?
The optimal catalyst concentration depends on the specific monomer, solvent, and temperature. However, a general principle in ATRP is to maintain a sufficient concentration of the deactivator (Cu(II) species) to ensure a rapid deactivation of the growing polymer chains. A low concentration of the deactivator can lead to an increase in the concentration of propagating radicals, which in turn increases the rate of termination reactions and broadens the polydispersity[2][3][4][6]. In modern ATRP techniques like ARGET (Activators Regenerated by Electron Transfer), the total copper concentration can be significantly reduced to ppm levels while maintaining good control[3][12]. However, even in these systems, a certain threshold of catalyst is required to prevent loss of control[2][4].
Q4: Can the choice of solvent lead to a high PDI?
Yes, the solvent plays a critical role in ATRP. The polarity of the solvent can influence the solubility of the catalyst complex and the position of the ATRP equilibrium[7][8][9][10]. Generally, more polar solvents can increase the rate of polymerization. However, in some cases, highly polar solvents can also promote the dissociation of the halide from the deactivator (Cu(II)-X), rendering it inactive and leading to a loss of control and a higher PDI[10][13]. Therefore, the solvent should be chosen carefully to ensure the proper functioning of the catalyst system.
Q5: My polymerization has a low conversion and a broad PDI. What could be the issue?
This combination often points to significant inhibition or catalyst deactivation. The most likely culprit is oxygen contamination. Oxygen can react with the Cu(I) activator, converting it to the inactive Cu(II) state, which halts the polymerization. Any polymerization that does occur might be uncontrolled. Ensure all reagents are thoroughly deoxygenated and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen)[1]. Another possibility is the presence of an inhibitor in the monomer, which should be removed before polymerization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Polydispersity (Đ > 1.3) | Impure initiator, monomer, or solvent. | Purify all reagents. For this compound, distillation under reduced pressure is recommended. Pass monomer through a column of basic alumina (B75360) to remove inhibitor. Use high-purity, dry solvents. |
| Oxygen in the system. | Thoroughly deoxygenate all reagents and the reaction vessel using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon) for an extended period[1]. | |
| Inappropriate catalyst/ligand concentration. | Optimize the ratio of initiator:catalyst:ligand. Ensure a sufficient amount of deactivator (Cu(II)) is present, especially at the beginning of the polymerization. | |
| Slow initiation compared to propagation. | Consider a more reactive initiator if the monomer is highly reactive. However, this compound is generally a good initiator for many common monomers like styrenes and acrylates[14]. Ensure the reaction temperature is appropriate for the initiator-monomer pair. | |
| Unsuitable solvent. | Choose a solvent that solubilizes all components and does not adversely affect the catalyst activity. Test a range of solvents with varying polarities[7][8][9]. | |
| Bimodal or Multimodal GPC Trace | Impurities acting as initiators. | Ensure the purity of all components. |
| Slow initiation leading to a second population of chains forming later in the reaction. | Optimize initiation conditions (temperature, catalyst). | |
| Low Monomer Conversion | Catalyst deactivation (e.g., by oxygen). | Improve deoxygenation procedures. Consider using a regenerative ATRP method like ARGET or ICAR to maintain the active catalyst concentration[3][6][12]. |
| Inhibitor in the monomer. | Remove the inhibitor from the monomer by passing it through a column of basic alumina. |
Experimental Protocols
Protocol 1: Purification of this compound
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Connect the apparatus to a vacuum pump.
-
Gradually reduce the pressure and gently heat the flask in an oil bath.
-
Collect the fraction that distills at the correct boiling point and pressure (e.g., 51 °C at 19 mmHg).
-
Store the purified initiator under an inert atmosphere and in a refrigerator.
-
Protocol 2: General Procedure for a Controlled ATRP of Styrene (B11656) Initiated by this compound
This protocol aims to synthesize polystyrene with a target degree of polymerization (DP) of 100 and a low PDI.
Materials:
-
Styrene (inhibitor removed)
-
This compound (purified)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (anhydrous)
Procedure:
-
Reagent Preparation:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
In a separate vial, prepare a solution of styrene (10.4 g, 100 mmol), this compound (167 mg, 1.0 mmol), and anisole (10 mL).
-
-
Deoxygenation:
-
Seal the Schlenk flask containing CuBr with a rubber septum and perform three cycles of vacuum/argon backfill.
-
Deoxygenate the monomer/initiator/solvent mixture by bubbling with argon for at least 30 minutes.
-
-
Reaction Setup:
-
Under a positive flow of argon, add the deoxygenated monomer mixture to the Schlenk flask containing the CuBr.
-
Add PMDETA (21 µL, 0.1 mmol) to the reaction mixture via a syringe.
-
Perform another three cycles of freeze-pump-thaw to ensure the system is free of oxygen.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 90 °C and start stirring.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
-
Termination:
-
After the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Visual Guides
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting broad polydispersity in ATRP.
ATRP Mechanism and Potential Side Reactions
Caption: The ATRP equilibrium and common side reactions causing broad polydispersity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Gelation in Photoinduced ATRP with Tuned Dispersity of the Primary Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. osti.gov [osti.gov]
- 13. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Methyl 2-bromopropionate
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving Methyl 2-bromopropionate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common synthetic transformation. Below you will find troubleshooting guides and frequently asked questions to help you maximize your reaction yields and minimize impurities.
Troubleshooting Guide
Low yields and the presence of side products are common challenges when working with secondary halides like this compound. The primary competing reaction is elimination (E2), which is highly dependent on the reaction conditions, especially temperature.
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic approach to troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for nucleophilic substitution with this compound?
A1: To favor the desired SN2 substitution product and minimize the E2 elimination side product, it is crucial to maintain a low reaction temperature. Generally, starting the reaction at 0 °C and allowing it to slowly warm to room temperature (20-25 °C) is a good starting point. For the amination of similar α-halo acids, temperatures above 40°C have been shown to decrease the yield of the substitution product.
Q2: I am observing a significant amount of an unsaturated byproduct. What is causing this and how can I prevent it?
A2: The unsaturated byproduct is likely the result of an E2 elimination reaction. This is a common competing pathway with SN2 reactions, especially with secondary halides like this compound. Higher reaction temperatures strongly favor elimination. To minimize this side reaction, it is recommended to run the reaction at a lower temperature.
Q3: How does the choice of nucleophile affect the reaction outcome?
A3: The strength and steric bulk of the nucleophile are critical. A strong, sterically unhindered nucleophile will favor the SN2 pathway. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and primary amines. Bulky nucleophiles or strong bases that are weak nucleophiles (e.g., tert-butoxide) will significantly promote the E2 elimination pathway.
Q4: What is the recommended solvent for this reaction?
A4: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are ideal for SN2 reactions. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity. Protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the desired SN2 reaction.
Q5: My reaction is very slow, even at room temperature. Should I increase the temperature?
A5: While increasing the temperature will increase the overall reaction rate, it will likely favor the E2 elimination byproduct more than the desired SN2 substitution product, leading to a lower yield of your target molecule. Before increasing the temperature, consider other factors that may be slowing the reaction. Ensure your nucleophile is sufficiently strong and not sterically hindered. Also, confirm that you are using an appropriate polar aprotic solvent. If the reaction is still too slow, a modest increase in temperature (e.g., to 40-50 °C) can be attempted, but be prepared for a potential increase in elimination byproducts.
Data Presentation
The following table provides illustrative data on how reaction temperature can influence the product distribution in a typical nucleophilic substitution reaction of this compound with a strong, non-bulky nucleophile (e.g., sodium azide) in a polar aprotic solvent.
| Reaction Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| 0 | 90 | 10 |
| 25 (Room Temperature) | 82 | 18 |
| 50 | 65 | 35 |
| 80 | 30 | 70 |
Note: This data is illustrative and based on general principles of SN2/E2 competition. Actual yields may vary depending on the specific nucleophile, solvent, and reaction time.
Experimental Protocols
Protocol: Synthesis of Methyl 2-azidopropionate
This protocol describes a general procedure for the nucleophilic substitution of this compound with sodium azide to yield Methyl 2-azidopropionate, a common intermediate in organic synthesis.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. While stirring, add sodium azide (1.2 equivalents) portion-wise.
-
Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Methyl 2-azidopropionate can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Methyl 2-azidopropionate.
Technical Support Center: Navigating Reactions with Methyl 2-bromopropionate
Welcome to the technical support center for Methyl 2-bromopropionate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize organic synthesis reactions involving this versatile reagent. Here, you will find a comprehensive guide to common side reactions, presented in a question-and-answer format, along with detailed experimental protocols and visual aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
A1: The three most common side reactions encountered when using this compound, a secondary alkyl halide, are:
-
Elimination (E2 Reaction): Formation of Methyl acrylate, particularly in the presence of strong or bulky bases.
-
Hydrolysis: Cleavage of the methyl ester to 2-bromopropionic acid, or substitution of the bromide to form Methyl 2-hydroxypropionate (Methyl lactate), especially when water is present under acidic or basic conditions.
-
Racemization: Loss of stereochemical integrity at the chiral center (if using an enantiomerically pure form), which can occur under conditions that favor a carbocation intermediate (SN1 pathway) or through enolization.
Q2: My reaction is producing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A2: You are likely observing the E2 elimination side reaction, which competes with the desired SN2 substitution. This is a common issue with secondary halides like this compound.
Troubleshooting Guide: Minimizing Elimination Reactions
| Issue | Root Cause | Recommended Solution |
| High Yield of Methyl Acrylate | The nucleophile is acting as a strong base, promoting the E2 pathway. | - Choice of Base/Nucleophile: Use a less basic, but still effective, nucleophile. For example, if using an alkoxide, consider a less hindered one. If possible, use a salt of the nucleophile with a non-basic counter-ion.- Temperature Control: Lowering the reaction temperature significantly favors the SN2 reaction over the E2 reaction. The E2 reaction has a higher activation energy.[1] |
| High reaction temperature. | - Solvent Selection: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation of the nucleophile salt, making the anionic nucleophile more reactive for SN2, while not favoring the E2 pathway as much as some alcoholic solvents. | |
| Inappropriate solvent choice. |
Q3: The ester group in my product seems to have been cleaved. What causes this hydrolysis and how can I avoid it?
A3: The hydrolysis of the methyl ester is a common side reaction, especially under aqueous acidic or basic conditions.
Troubleshooting Guide: Preventing Ester Hydrolysis
| Issue | Root Cause | Recommended Solution |
| Formation of 2-Bromopropionic Acid | Presence of water under basic or acidic conditions. | - Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- pH Control: If aqueous workup is necessary, use a buffered solution or perform the extraction at a neutral pH. Avoid prolonged exposure to strong acids or bases. |
| Formation of Methyl 2-hydroxypropionate | Nucleophilic substitution by water or hydroxide. | - Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product. |
Q4: I started with an enantiomerically pure sample of this compound, but my product is a racemic mixture. Why did this happen?
A4: Racemization can occur through different mechanisms, leading to a loss of the desired stereochemistry.
Troubleshooting Guide: Minimizing Racemization
| Issue | Root Cause | Recommended Solution |
| Loss of Optical Purity | Reaction conditions favor an SN1 pathway, which proceeds through a planar carbocation intermediate. | - Promote SN2 Conditions: Use a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent (e.g., acetone, acetonitrile, DMF, or DMSO). This will favor the bimolecular substitution pathway which proceeds with inversion of configuration.- Avoid Protic Solvents: Protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate, promoting the SN1 pathway. |
| The product is susceptible to epimerization under the reaction or workup conditions. | - Mild Reaction Conditions: Use the mildest possible reaction conditions (e.g., lower temperature, weaker base if applicable) to prevent in-situ racemization of the product.- Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions during workup. |
Key Experimental Protocols
Protocol 1: SN2 Substitution with Minimized Elimination
Reaction: Synthesis of Methyl 2-phenoxypropionate
Objective: To maximize the yield of the substitution product while minimizing the formation of Methyl acrylate.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF, followed by phenol (1.2 equivalents). Stir the mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction in the Presence of a Water-Sensitive Functional Group
Reaction: Alkylation of a secondary amine with this compound
Objective: To perform a nucleophilic substitution while preserving a moisture-sensitive group elsewhere in the molecule.
Materials:
-
This compound
-
Secondary amine substrate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, anhydrous
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the secondary amine substrate (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous acetonitrile.
-
Add this compound (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the logical flow of the reaction pathways and troubleshooting steps.
This technical support guide provides a starting point for addressing common challenges in reactions with this compound. For further assistance, consulting the primary literature for specific reaction types is always recommended.
References
Purification techniques for Methyl 2-bromopropionate after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-bromopropionate after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
The most common impurities found after the synthesis of this compound, typically from the esterification of 2-bromopropionic acid with methanol, include:
-
Unreacted 2-bromopropionic acid: This is often the primary impurity, especially if the esterification reaction does not go to completion.[1]
-
Water: Introduced during the reaction or workup steps.
-
Residual acid catalyst: If an acid catalyst such as sulfuric acid is used.
-
Side-products: Depending on the reaction conditions, trace amounts of side-products from elimination or other reactions may be present.
-
Unreacted 2-bromopropionyl bromide: If this was used as a starting material.[2]
Q2: My crude product is yellow to brown. What causes this discoloration and how can I remove it?
Discoloration in crude this compound can be caused by trace impurities, degradation products, or residual acid. Purification by vacuum distillation is often effective in removing these colored impurities, resulting in a colorless to slightly yellow liquid.[3] If distillation alone is insufficient, a pre-treatment with activated carbon followed by filtration before distillation may help.
Q3: What is the recommended method for purifying this compound?
The most common and effective method for purifying this compound is vacuum distillation .[1][3][4] This technique separates the desired product from less volatile impurities like the starting carboxylic acid and more volatile impurities. For thermally sensitive compounds, vacuum distillation is preferred as it allows for distillation at a lower temperature, minimizing decomposition.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity by GC/NMR | Incomplete removal of 2-bromopropionic acid. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and extract the acidic impurity. Be cautious as vigorous base washing can lead to hydrolysis of the ester. Follow with a brine wash.[4][6] |
| Presence of water. | Dry the organic layer with an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[7][8][9] | |
| Product is Discolored | Presence of non-volatile impurities or degradation products. | Purify by vacuum distillation. The colored impurities will likely remain in the distillation pot.[3] |
| Emulsion during Aqueous Workup | The solvent system or vigorous shaking may be causing the formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. Let the mixture stand for a longer period. |
| Low Yield After Purification | Loss of product during aqueous washes due to hydrolysis. | Use a mild base like sodium bicarbonate for washing and avoid prolonged contact times. Keep the solutions cold during the workup. |
| Inefficient distillation. | Ensure the distillation apparatus is properly set up with adequate insulation and a good vacuum. Collect fractions carefully based on the boiling point.[10] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted 2-bromopropionic acid. (Perform this carefully to avoid pressure buildup from CO₂ evolution).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, neutralized product ready for distillation.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude this compound into a round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 17-19 mmHg).[4][11]
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
Table 1: Physical and Distillation Data for this compound
| Property | Value |
| Molecular Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol [12] |
| Boiling Point | 51 °C at 19 mmHg[11][13] |
| 64-66 °C at 18 mmHg[11] | |
| 156-160 °C at atmospheric pressure[11] | |
| Density | 1.497 g/mL at 25 °C[11][13] |
| Refractive Index (n20/D) | 1.451[11][13] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ejbps.com [ejbps.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. benchchem.com [benchchem.com]
- 11. This compound 98 5445-17-0 [sigmaaldrich.com]
- 12. bangchemicals.com [bangchemicals.com]
- 13. This compound | 5445-17-0 [chemicalbook.com]
Technical Support Center: Optimizing Reactions with Methyl 2-bromopropionate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in reactions involving Methyl 2-bromopropionate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis, N-Alkylation)
Question 1: I am getting a low yield in my Williamson ether synthesis reaction between a phenoxide and this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this SN2 reaction are common and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phenol (B47542): The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be significantly slower.
-
Solution: Ensure you are using at least one equivalent of a strong enough base. For phenols, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective. Verify the quality and dryness of your base, especially NaH.
-
-
Side Reaction: Elimination (E2): Although this compound is a secondary halide, the presence of a strong, sterically unhindered base can promote the competing E2 elimination reaction, forming an alkene byproduct and reducing the yield of the desired ether.[1]
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[2]
-
Base Selection: While a strong base is necessary, a very strong and bulky base might favor elimination. For simple phenols, NaOH or KOH are often sufficient and less likely to cause significant elimination compared to, for example, potassium tert-butoxide.
-
-
-
Solvent Choice: The solvent plays a crucial role in SN2 reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[3][4] Protic solvents like ethanol (B145695) or water can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.[1]
-
-
Moisture in the Reaction: Water can protonate the phenoxide, reducing the concentration of the active nucleophile, and can also react with strong bases like NaH.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using NaH, it is critical to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: My N-alkylation of a primary amine with this compound is resulting in a mixture of products and a low yield of the desired secondary amine. What's going wrong?
Answer:
The N-alkylation of amines is notoriously difficult to control and often leads to multiple alkylations.[5]
-
Overalkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of this compound to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt.[6][7]
-
Solution:
-
Stoichiometry Control: Use a large excess of the primary amine relative to this compound. This increases the probability that the electrophile will react with the primary amine rather than the secondary amine product.
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing the excess amine.
-
Protecting Groups: For more complex syntheses, consider using a protecting group on the amine that can be removed after the initial alkylation.
-
-
-
Base Issues: A base is often added to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.
-
Reaction Conditions:
-
Solution: Similar to ether synthesis, lower temperatures will favor the desired substitution reaction. Polar aprotic solvents are also generally preferred for these reactions.[3]
-
Category 2: Reformatsky Reaction
Question 3: I am attempting a Reformatsky reaction with this compound and an aldehyde, but the reaction is sluggish and the yield is poor. How can I optimize this reaction?
Answer:
The success of the Reformatsky reaction is highly dependent on the activation of the zinc metal and the reaction conditions.
-
Inactive Zinc: A layer of zinc oxide on the surface of the zinc metal can prevent it from reacting with the this compound to form the organozinc reagent.[9]
-
Solution: Activate the zinc before the reaction. Common methods include washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. Alternatively, reagents like iodine or 1,2-dibromoethane (B42909) can be used for activation.[9]
-
-
Reaction Initiation: Sometimes the reaction is difficult to initiate.
-
Solution: Gentle heating or sonication can help to initiate the reaction. A small crystal of iodine can also be added to help activate the zinc surface.
-
-
Solvent: The choice of solvent is important for the stability and reactivity of the Reformatsky reagent.
-
Solution: Anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for this reaction.[10] Ensure the solvent is completely dry.
-
-
Side Reactions: The organozinc reagent can be basic enough to deprotonate the alpha-proton of the aldehyde or ketone starting material, leading to self-condensation (aldol reaction) of the carbonyl compound.
-
Solution: Add the aldehyde or ketone slowly to the pre-formed Reformatsky reagent at a low temperature to minimize this side reaction.
-
Data Presentation: Factors Affecting Yield in Nucleophilic Substitution
The following table summarizes the general effects of key reaction parameters on the yield of nucleophilic substitution reactions involving this compound.
| Parameter | Effect on SN2 Yield | Rationale |
| Temperature | Lower temperature generally increases yield | Higher temperatures favor the competing E2 elimination reaction.[2] |
| Solvent | Polar aprotic > Polar protic > Non-polar | Polar aprotic solvents (DMF, DMSO, Acetonitrile) enhance the nucleophilicity of the anion.[3][4] |
| Base Strength | Sufficiently strong base is crucial | Incomplete deprotonation of the nucleophile precursor (e.g., alcohol, phenol) leads to low reactivity. |
| Leaving Group | I > Br > Cl | Better leaving groups lead to faster reaction rates. Bromine is a good leaving group for most applications. |
| Steric Hindrance | Less hindered nucleophile/electrophile is better | SN2 reactions are sensitive to steric bulk around the reaction center.[1] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Methyl 2-phenoxypropionate
This protocol describes a general procedure for the synthesis of an ether from a phenol and this compound.
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydroxide (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Add sodium hydroxide pellets (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[11]
Protocol 2: N-Alkylation of Aniline (B41778) with this compound
This protocol provides a general method for the mono-alkylation of aniline.
Materials:
-
Aniline (3.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add aniline (3.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension vigorously.
-
Add this compound (1.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to separate the desired secondary amine from unreacted aniline and any over-alkylated products.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A general experimental workflow for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
Preventing hydrolysis of Methyl 2-bromopropionate during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromopropionate. The focus of this guide is to address challenges related to the hydrolysis of this compound during experimental workup procedures.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Issue: Significant hydrolysis of this compound to 2-bromopropionic acid is observed after aqueous workup.
This common issue can lead to reduced yields of the desired product and complications in purification. The following sections provide potential causes and recommended solutions to minimize unwanted hydrolysis.
| Potential Cause | Recommended Solutions |
| Extreme pH Conditions | Maintain the aqueous phase at a slightly acidic to neutral pH (ideally between 4 and 6) during extraction.[1] Avoid both strongly acidic (pH < 3) and basic (pH > 8) conditions, as both extremes catalyze ester hydrolysis. Use of buffered solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers) can help maintain the optimal pH range.[2][3][4] |
| Elevated Temperatures | Perform the entire workup procedure at low temperatures (0-5 °C) using an ice bath.[1] Higher temperatures significantly accelerate the rate of hydrolysis.[5][6][7] |
| Prolonged Contact with Aqueous Phase | Minimize the time that this compound is in contact with the aqueous phase. Perform extractions swiftly and avoid letting the biphasic mixture stand for extended periods. |
| Presence of Water in Solvents | Use anhydrous aprotic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) for extraction. Ensure all glassware is thoroughly dried before use. |
| Inefficient Phase Separation | To aid in the separation of aqueous and organic layers and to reduce the solubility of the ester in the aqueous phase, use a saturated sodium chloride solution (brine) for the final wash.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the workup to prevent hydrolysis of this compound?
A1: The optimal pH range for minimizing ester hydrolysis is slightly acidic to neutral, typically between pH 4 and 6.[1] Both strong acids and bases will catalyze the hydrolysis of the ester bond.
Q2: How does temperature affect the stability of this compound during workup?
A2: Temperature plays a crucial role in the rate of hydrolysis. It is highly recommended to perform all steps of the aqueous workup at low temperatures (0-5 °C) to significantly slow down the rate of hydrolysis.[1][5][7]
Q3: What are the best solvents to use for extracting this compound?
A3: Anhydrous aprotic solvents such as diethyl ether, ethyl acetate, or dichloromethane (B109758) are recommended for extraction. These solvents have low miscibility with water and will not participate in the hydrolysis reaction.
Q4: I suspect hydrolysis has occurred. How can I confirm this and separate the resulting carboxylic acid from my product?
A4: Hydrolysis can be confirmed by analytical techniques such as NMR (the carboxylic acid proton will appear as a broad singlet, and the alpha-proton signal may shift) or by TLC (the carboxylic acid will have a lower Rf value and may streak). To separate the 2-bromopropionic acid from the ester, you can perform a gentle extraction with a mild base like a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer, while the neutral ester remains in the organic layer.[9][10]
Q5: Are there any alternatives to a traditional aqueous workup?
A5: Yes, a non-aqueous workup can be an effective alternative. This can involve direct filtration of the reaction mixture through a plug of silica (B1680970) gel or celite to remove solid byproducts, followed by evaporation of the solvent. Another method is to use a solid-supported quenching agent. These methods avoid the introduction of water altogether, thus eliminating the risk of hydrolysis.
Quantitative Data Summary
| pH Range | Temperature | Estimated Stability of this compound |
| < 3 | Room Temperature (~25°C) | Low (Significant hydrolysis expected) |
| 4 - 6 | 0 - 5°C | High (Optimal conditions for minimizing hydrolysis) |
| 4 - 6 | Room Temperature (~25°C) | Moderate (Some hydrolysis may occur over time) |
| 7 | 0 - 5°C | Moderate to High |
| 7 | Room Temperature (~25°C) | Moderate (Hydrolysis rate increases) |
| 8 - 10 | 0 - 5°C | Low (Base-catalyzed hydrolysis becomes significant) |
| > 10 | Any | Very Low (Rapid hydrolysis expected) |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup for a Reaction Mixture Containing this compound
This protocol is designed for quenching a reaction and extracting the product while minimizing the hydrolysis of this compound.
Materials:
-
Reaction mixture in an organic solvent
-
Pre-chilled (0-5 °C) deionized water
-
Pre-chilled (0-5 °C) saturated sodium bicarbonate solution
-
Pre-chilled (0-5 °C) saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cooling: Cool the reaction flask in an ice bath to 0-5 °C.
-
Quenching: Slowly add pre-chilled deionized water to the reaction mixture with gentle stirring to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add a portion of the extraction solvent and gently mix the layers. Allow the layers to separate.
-
Aqueous Wash: Drain the lower aqueous layer.
-
Neutralization: Add the pre-chilled saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Mix gently to neutralize any remaining acid. Vent the funnel frequently to release any evolved gas.
-
Brine Wash: Drain the aqueous layer and wash the organic layer with pre-chilled brine. This will help to remove residual water from the organic phase.[8]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low.
Visualizations
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. What is the significance of an extraction buffer? | AAT Bioquest [aatbio.com]
- 4. goldbio.com [goldbio.com]
- 5. Temperature dependence of ester hydrolysis in water | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for ATRP Initiated by Methyl 2-bromopropionate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Methyl 2-bromopropionate as an initiator for Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for ATRP initiated by this compound (MBrP)?
A1: The most prevalent and well-documented catalyst systems are copper-based, consisting of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand.[1][2] Iron-based catalysts are also utilized as a more environmentally friendly alternative.[3][4][5] The ligand plays a critical role in solubilizing the copper salt and tuning the catalyst's activity.[6][7][8]
Common Catalyst Components:
-
Copper Source (Activator): Typically Copper(I) Bromide (CuBr).
-
Ligands:
-
Multidentate Amines: Tris[2-(dimethylamino)ethyl]amine (Me6TREN), N,N,N′,N′,N′′-Pentamethyldiethylenetriamine (PMDETA), and 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) are highly effective.[1][9]
-
Pyridine-based Ligands: Tris[(2-pyridyl)methyl]amine (TPMA) and its derivatives are known for forming highly active catalysts.[9][10]
-
Bipyridine (bpy) Derivatives: 4,4'-disubstituted-2,2'-bipyridines are also commonly used.[1]
-
-
Iron Source: Iron(II) chloride (FeCl2) can be used, often with ligands like isophthalic acid.[3]
-
Deactivator: The corresponding higher oxidation state metal halide (e.g., CuBr2) is the deactivator. Its presence is crucial for maintaining control over the polymerization.[11][12]
Q2: How do I choose the right ligand for my copper-catalyzed ATRP?
A2: Ligand selection is critical as it influences catalyst activity, solubility, and the overall control of the polymerization.[6][7][8]
-
For Faster Polymerization Rates: Tridentate (e.g., PMDETA) and tetradentate (e.g., HMTETA, Me6TREN) amine ligands generally result in faster rates compared to bidentate ligands like bipyridine.[1][7] This is attributed to the formation of copper complexes with lower redox potentials, which more readily activate the initiator.[1]
-
For High Activity: Ligands like Me6TREN and TPMA form very active catalysts, which can be beneficial for less reactive monomers.[9][10]
-
Solubility: The ligand must solubilize the copper complex in the chosen solvent.[8] For polymerizations in protic or aqueous media, specific water-soluble ligands are required.[13][14]
Q3: My polymerization is uncontrolled (high dispersity, broad molecular weight distribution). What are the possible causes?
A3: Lack of control in ATRP is often related to an insufficient concentration of the deactivator (e.g., Cu(II) species) relative to the propagating radicals.
-
Insufficient Deactivator: The equilibrium between the active (radical) and dormant species must heavily favor the dormant state.[9][15] Ensure an appropriate initial concentration of Cu(II) or that it is generated quickly at the start of the reaction.
-
Catalyst Poisoning: Impurities in the monomer or solvent (e.g., oxygen, inhibitors) can react with the Cu(I) activator, reducing its concentration and hindering the deactivation process.
-
Catalyst Too Active/Initiator Too Slow: If the rate of propagation is significantly faster than the rate of deactivation, control will be lost. This can happen with very active catalysts. The rate of initiation should also be comparable to or faster than the rate of propagation.[16]
-
High Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a loss of livingness and broader dispersity.
Q4: Can I reduce the amount of copper catalyst in my reaction?
A4: Yes, several modern ATRP techniques are designed specifically to minimize catalyst concentration, which is crucial for applications in biomaterials and electronics to avoid product contamination.[9][12][17]
-
ARGET (Activators Regenerated by Electron Transfer) ATRP: This is a very common method where a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) is added to continuously regenerate the Cu(I) activator from the Cu(II) deactivator that forms during termination events.[2][9][17] This allows for catalyst concentrations as low as 50 ppm.[9]
-
ICAR (Initiators for Continuous Activator Regeneration) ATRP: A conventional radical initiator (like AIBN) is used in small amounts to continuously reduce the Cu(II) species back to the active Cu(I) state.[9]
-
SARA (Supplemental Activator and Reducing Agent) ATRP: A zero-valent metal (e.g., Cu(0)) or other reducing agent is used to supplement the activation of the initiator and to reduce the Cu(II) deactivator.[2][6][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Polymerization or Very Slow Rate | 1. Inactive catalyst (oxidized).2. Presence of inhibitor in monomer.3. Insufficiently active catalyst system for the monomer.4. System leakage (oxygen ingress). | 1. Ensure proper deoxygenation of the reaction mixture. Use fresh, active Cu(I) source.2. Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.[11]3. Switch to a more active ligand (e.g., Me6TREN instead of a bipyridine derivative).[1][10]4. Check all seals and ensure the reaction is performed under an inert atmosphere (N2 or Ar).[11] |
| High Dispersity (Đ > 1.5) | 1. Low concentration of deactivator (Cu(II)).2. Initiation is much slower than propagation.3. High reaction temperature leading to termination.4. Impurities consuming the activator. | 1. Add a small amount of Cu(II) (e.g., CuBr2) at the beginning of the reaction.[11]2. Ensure the initiator (MBrP) is sufficiently active for the chosen monomer and conditions.[15]3. Lower the reaction temperature.4. Purify monomer and solvent rigorously. |
| Bimodal or Tailing Molecular Weight Distribution | 1. Slow initiation.2. Chain transfer reactions.3. Loss of chain-end functionality. | 1. Use a more active initiator or catalyst system to ensure all chains start growing simultaneously.2. Lower the reaction temperature or choose a solvent less prone to chain transfer.3. This can occur in certain ATRP systems; consider using techniques like ARGET ATRP to maintain a high concentration of the active catalyst and drive the equilibrium towards the dormant species.[9][17] |
| Polymerization Stops at Low Conversion | 1. Irreversible termination of propagating radicals.2. Catalyst deactivation over time. | 1. The persistent radical effect may not be sufficiently established. Consider using a controlled radical polymerization technique designed to minimize termination, such as ARGET or ICAR ATRP.[9][17]2. In ARGET or ICAR ATRP, ensure a sufficient amount of reducing agent or radical initiator is present to continuously regenerate the active catalyst.[9][17] |
Quantitative Data Summary
The following tables summarize typical experimental conditions and results for ATRP initiated by alkyl bromopropionates, providing a baseline for experiment design.
Table 1: Copper-Catalyzed ATRP of Various Monomers
| Monomer | Initiator | Catalyst System | Ratio [M]:[I]:[Cu(I)]:[Cu(II)]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|
| Methyl Acrylate (MA) | MBrP | CuBr/CuBr₂/Me₆TREN | 100:1:x:0.005:0.01 | DMF | 60 | 2 | ~90 | 4,300 | 1.15 | [11] |
| Methyl Acrylate (MA) | MBrP | CuBr/Me₆TREN (fed) | 50:1:0.04(fed):0.0025:0.005 | DMF | 60 | 2 | 86 | 3,700 | 1.15 | [11] |
| Styrene (St) | Ethyl 2-bromopropionate | CuBr/PMDETA | 100:1:1:x:1 | Bulk | 90 | 4.5 | 95 | 9,800 | 1.15 | [1] |
| Methyl Methacrylate (MMA) | Ethyl 2-bromopropionate | CuBr/PMDETA | 100:1:1:x:1 | Bulk | 90 | 1 | 96 | 10,200 | 1.26 |[1] |
Table 2: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)
| Initiator | Catalyst System | Ratio [I]:[FeCl₂]:[Ligand]:[M] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
|---|
| Ethyl 2-bromopropionate | FeCl₂/Isophthalic Acid | 1:1:2:142 | DMF (3.23% v/v) | 80 | 10 | ~80 | ~12,000 | 1.38 |[3] |
Experimental Protocols
Protocol 1: General "Normal" ATRP of Methyl Acrylate (MA) Initiated by MBrP
This protocol is adapted from methodologies described for copper-catalyzed ATRP.[1][11]
Materials:
-
Methyl Acrylate (MA), inhibitor removed by passing through basic alumina.
-
This compound (MBrP).
-
Copper(I) Bromide (CuBr).
-
Copper(II) Bromide (CuBr₂).
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN).
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Nitrogen or Argon gas for deoxygenation.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.01 mmol) and CuBr₂ (e.g., 0.0005 mmol).
-
Seal the flask, and cycle between vacuum and inert gas (N₂ or Ar) three times to remove oxygen.
-
Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) via a degassed syringe.
-
Add the ligand, Me₆TREN (e.g., 0.01 mmol), via a degassed syringe. Stir until the copper salts dissolve to form a homogeneous solution.
-
In a separate, dry vial, prepare a mixture of the monomer MA (e.g., 10 mmol) and the initiator MBrP (e.g., 0.1 mmol).
-
Deoxygenate the monomer/initiator mixture by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator mixture to the Schlenk flask containing the catalyst solution.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air. The solution should turn green/blue, indicating oxidation of Cu(I) to Cu(II).
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst before polymer precipitation and analysis.
Visualizations
Logical Workflow for ATRP Catalyst Troubleshooting
Caption: A decision tree for troubleshooting common issues in ATRP experiments.
Core ATRP Equilibrium and Regenerative Pathways
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron Catalysts in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]
- 12. Mechanism of supplemental activator and reducing agent atom transfer radical polymerization mediated by inorganic sulfites: experimental measurements and kinetic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. researchgate.net [researchgate.net]
How to minimize termination reactions in ATRP with Methyl 2-bromopropionate
Here is your requested Technical Support Center content.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize termination reactions in Atom Transfer Radical Polymerization (ATRP) using Methyl 2-bromopropionate as an initiator.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ATRP experiments in a question-and-answer format.
Q1: My polymerization stops at low conversion or proceeds very slowly. What are the likely causes related to termination?
A1: Premature termination of polymerization can be caused by an excessively high concentration of radical species, leading to their rapid consumption through bimolecular termination events (coupling and disproportionation).[1][2] Key factors include:
-
Insufficient Deactivator (Cu(II) species): The deactivator (e.g., CuBr₂) is crucial for shifting the ATRP equilibrium back towards the dormant polymer chains, which keeps the radical concentration low.[1] Termination events generate excess deactivator, but if the initial concentration is too low, the radical concentration can become too high at the start of the polymerization, leading to significant termination.[2]
-
High Catalyst Activity: While a highly active catalyst (e.g., CuBr/Me₆TREN) can lead to very fast polymerization, it also generates a higher concentration of radicals.[3] If the deactivation process is not fast enough to compensate, termination will dominate.
-
Oxygen Contamination: Oxygen can react with the Cu(I) activator, converting it to Cu(II) and consuming the activator needed to maintain the polymerization. It is crucial to properly degas the reaction mixture.
Solution:
-
Add Cu(II) at the Start: Introduce a small amount of the deactivator (e.g., 5-10 mol% relative to the Cu(I) catalyst) at the beginning of the reaction to establish the equilibrium and suppress initial termination.[1][4]
-
Optimize Catalyst/Ligand: Select a ligand that provides an appropriate level of activity for your specific monomer and conditions. For highly reactive monomers like acrylates, a very active catalyst might require more stringent control over other parameters.[1]
-
Ensure Thorough Degassing: Use techniques like freeze-pump-thaw cycles or purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for an adequate amount of time to remove all oxygen.[5]
Q2: I'm observing a broad molecular weight distribution (high Ð or PDI) in my final polymer. How is this related to termination reactions?
A2: A high polydispersity index (Ð > 1.3) suggests poor control over the polymerization, which can be a direct consequence of termination reactions.
-
Termination by Combination: When two growing polymer chains terminate by coupling, it results in a "dead" polymer chain with approximately double the molecular weight of the active chains.[6] This creates a high molecular weight shoulder in the size-exclusion chromatography (SEC) trace, broadening the overall distribution.
-
Slow Initiation: If the initiation from this compound is slow compared to propagation, new chains will be formed throughout the polymerization. This leads to a mixture of chains of different lengths and, consequently, a broad Ð.
-
Insufficient Deactivation Rate: Control in ATRP relies on the rapid and reversible deactivation of propagating radicals.[2] If the deactivation rate is too slow compared to the propagation rate, the chains will grow more like in a conventional free radical polymerization for a short period, leading to a loss of control and higher dispersity.[7]
Solution:
-
Lower Catalyst Concentration: In some cases, a very high catalyst concentration can lead to a higher radical concentration and more termination.[3] Reducing the catalyst amount, especially when using highly active ligands, can improve control.[8]
-
Increase Deactivator Concentration: A higher concentration of the Cu(II) deactivator will increase the rate of deactivation, keeping the radical concentration low and minimizing the time a chain spends in its active state.[7]
-
Choose a More Active Catalyst: Paradoxically, a more active catalyst can sometimes lead to better control if it ensures that the deactivation step is also very fast, maintaining the equilibrium effectively.[9]
Q3: How does my choice of solvent impact termination reactions?
A3: The solvent plays a critical role in ATRP kinetics and can significantly influence termination.[2] The primary factor is solvent polarity.
-
Polar Solvents: Polar solvents (e.g., DMF, DMSO) can stabilize the more polar oxidized state of the catalyst (Cu(II) species).[10] This increases the ATRP equilibrium constant (Kₐₜᵣₚ), leading to a higher concentration of radicals and a faster polymerization rate.[11][12] However, if not properly managed, this higher radical concentration can lead to increased termination.[13]
-
Non-Polar Solvents: Non-polar solvents (e.g., toluene, anisole) result in a lower Kₐₜᵣₚ and a slower, more controlled polymerization.
-
Side Reactions: Solvents can also participate in or promote side reactions. For example, polar solvents can favor the elimination of HX from the polymer chain ends, leading to a loss of functionality.[2]
Solution:
-
Match Solvent to System: Choose a solvent that provides a good balance between polymerization rate and control. For highly reactive monomers, a less polar solvent might be preferable to temper the reaction rate.
-
Ensure Catalyst Solubility: The chosen solvent must fully solubilize the catalyst complex.[14] Poor solubility will lead to a loss of active catalyst and poor control.
| Solvent | Polarity | Effect on Kₐₜᵣₚ | Typical Impact on Termination |
| Toluene | Low | Decreases | Lower rate, potentially less termination |
| Anisole | Low-Medium | Decreases | Lower rate, potentially less termination[12] |
| Acetonitrile (MeCN) | Medium | Increases | Higher rate, potential for more termination[11] |
| DMF / DMSO | High | Strongly Increases | Much higher rate, higher risk of termination[10][11] |
Frequently Asked Questions (FAQs)
What are the primary termination pathways in ATRP?
In ATRP, termination primarily occurs through the irreversible reaction of two propagating radicals. The main pathways are:
-
Radical Coupling (or Combination): Two radical chain ends combine to form a single, longer, non-radical ("dead") polymer chain.[1]
-
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two "dead" chains: one with a saturated end group and one with an unsaturated end group.[1] For acrylate (B77674) radicals, disproportionation can be a significant termination pathway.[15]
-
Catalytic Radical Termination (CRT): In some systems, particularly with acrylates, the catalyst complex itself can participate in the termination process, leading to disproportionation-like products.[6][16]
How can the catalyst-to-initiator ratio be optimized to minimize termination?
The optimal ratio depends on the specific system (monomer, ligand, temperature).
-
High Catalyst Ratio ([Cat]/[Ini] ≈ 1): A higher ratio was often used in early ATRP systems. This can lead to a higher initial radical concentration, potentially causing termination, especially if the deactivator concentration is not sufficient.[3]
-
Low Catalyst Ratio ([Cat]/[Ini] < 0.1): Modern, highly active catalyst systems (e.g., using Me₆TREN or TPMA ligands) allow for significantly lower catalyst concentrations (down to ppm levels).[17] This is highly desirable as it reduces cost and contamination of the final product. However, at very low concentrations, the absolute concentration of the deactivator can become too low to effectively control the polymerization, leading to broader molecular weight distributions.[9] Techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) are used to continuously regenerate the active Cu(I) species, allowing for very low catalyst loadings while maintaining control.[17]
What role does temperature play in controlling termination?
Temperature has a dual effect on ATRP.
-
Increased Rates: Increasing the temperature raises the rate constants for activation (kₐ꜀ₜ), deactivation (kₔₑₐ꜀ₜ), and propagation (kₚ).[2]
-
Improved Control (kₚ vs. kₜ): The activation energy for radical propagation is generally higher than for radical termination.[10] This means that at higher temperatures, the propagation rate (kₚ) increases more significantly than the termination rate (kₜ). This can lead to better "livingness" and a lower fraction of terminated chains for a given conversion.[2]
However, there is an upper limit. Excessively high temperatures can increase the prevalence of side reactions, such as chain transfer to monomer or solvent, which also lead to a loss of control.[2] The optimal temperature is a balance between achieving a reasonable polymerization rate and minimizing all unwanted side reactions.
// Nodes for parameters Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Activity [label="Catalyst Activity\n(Ligand Choice)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Polarity [label="Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; CuII_Conc [label="[Cu(II)]₀\n(Deactivator)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Conc [label="[Catalyst]₀", fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediate effects Radical_Conc [label="[Radical]", shape=ellipse, style=dashed]; Deactivation_Rate [label="Deactivation Rate", shape=ellipse, style=dashed]; Propagation_Rate [label="Propagation Rate", shape=ellipse, style=dashed];
// Outcome Termination [label="Termination Rate (kₜ)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Temp -> Propagation_Rate [label="+", color="#34A853"]; Temp -> Termination [label="- (relative to kp)", color="#34A853"]; Catalyst_Activity -> Radical_Conc [label="+", color="#EA4335"]; Solvent_Polarity -> Radical_Conc [label="+", color="#EA4335"]; Catalyst_Conc -> Radical_Conc [label="+", color="#EA4335"];
CuII_Conc -> Deactivation_Rate [label="+", color="#34A853"]; Catalyst_Activity -> Deactivation_Rate [label="+", color="#34A853"];
Radical_Conc -> Termination [label="+", color="#EA4335"]; Deactivation_Rate -> Termination [label="-", color="#34A853"]; Propagation_Rate -> Termination [label="- (competing reaction)", color="#34A853"]; } .dot Caption: Relationship between experimental parameters and termination rate.
Experimental Protocols
Protocol: ATRP of Methyl Acrylate with MBrP/CuBr/Me₆TREN
This protocol is a representative example for the controlled polymerization of an acrylate monomer.[3][5]
Materials:
-
Methyl Acrylate (MA): Purified by passing through a column of basic alumina (B75360).
-
This compound (MBrP): Initiator.
-
Copper(I) Bromide (CuBr): Catalyst.
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): Ligand.
-
Copper(II) Bromide (CuBr₂): Deactivator.
-
Anisole or DMF: Solvent.
-
Nitrogen or Argon gas source.
Procedure:
-
Reactant Calculation: For a target degree of polymerization (DP) of 100, the molar ratio of reactants could be [MA]₀:[MBrP]₀:[CuBr]₀:[CuBr₂]₀:[Me₆TREN]₀ = 100:1:0.1:0.01:0.11.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr, CuBr₂, and the solvent (e.g., 50% v/v with monomer).
-
Degassing: Seal the flask with a rubber septum, and degas the solution by bubbling with N₂ or Ar for at least 30-60 minutes while stirring.[5] Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Addition of Ligand and Monomer: While maintaining a positive inert gas pressure, inject the Me₆TREN ligand, the purified MA monomer, and the MBrP initiator into the flask via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60 °C).[5] The polymerization should begin promptly.
-
Sampling: Periodically, take small samples from the reaction mixture using a N₂-purged syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC).
-
Termination of Reaction: Once the desired conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the mixture to air. This oxidizes the Cu(I) catalyst, quenching the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane, then filter and dry under vacuum.
References
- 1. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. research.unipd.it [research.unipd.it]
- 13. Solvent Effects and Side Reactions in Organocatalyzed Atom Transfer Radical Polymerization for Enabling the Controlled Polymerization of Acrylates Catalyzed by Diaryl Dihydrophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines to prevent decomposition of Methyl 2-bromopropionate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Methyl 2-bromopropionate to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[4][5] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.[1][2][3]
Q2: What substances are incompatible with this compound?
A2: this compound is incompatible with acids, bases, oxidizing agents, and reducing agents.[1][3] Contact with these substances can lead to decomposition and potentially hazardous reactions.
Q3: How can I tell if my this compound has started to decompose?
A3: While specific visual cues for the onset of decomposition are not well-documented, any noticeable change in color (from its typical clear colorless to slightly yellow appearance) or the presence of fumes upon opening the container should be treated as a potential sign of decomposition.[4][5] The compound is corrosive and can cause severe skin burns and eye damage, and its vapors may cause respiratory irritation.[6][7]
Q4: What are the primary hazards associated with the decomposition of this compound?
A4: Decomposition of this compound, particularly under thermal stress, can lead to the release of hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[1] These decomposition products are toxic and corrosive.
Q5: What should I do if I suspect my stock of this compound has decomposed?
A5: If you suspect decomposition, handle the material with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[1][3] Do not use the material in your experiments. It should be disposed of as hazardous waste according to your institution's and local regulations.
Q6: Are there any specific handling precautions I should take during my experiments?
A6: Yes, always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] Use spark-proof tools and take precautionary measures against static discharge.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[1][3] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[3]
Storage and Handling Summary
| Parameter | Guideline | Source |
| Storage Temperature | 2-8°C | [4][5] |
| Atmosphere | Inert atmosphere | [4][5] |
| Container | Tightly closed | [1][2][3] |
| Location | Dry, cool, and well-ventilated area; Corrosives area | [1][3] |
| Conditions to Avoid | Heat, sparks, open flames, hot surfaces, sources of ignition, static discharge, excess heat | [1][2][3] |
| Incompatible Materials | Acids, Bases, Reducing Agents, Oxidizing Agents | [1][3] |
Decomposition Pathway
The following diagram illustrates the relationship between improper storage and handling conditions and the subsequent decomposition of this compound.
Caption: Factors leading to this compound decomposition.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. kscl.co.in [kscl.co.in]
- 4. chembk.com [chembk.com]
- 5. This compound | 5445-17-0 [chemicalbook.com]
- 6. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Validation & Comparative
A Comparative Guide to the Initiator Efficiency of Methyl 2-bromopropionate in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Methyl 2-bromopropionate (MBrP) as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Its efficiency is benchmarked against other commonly used initiators, supported by experimental data to inform the selection of the most suitable initiator for specific polymerization requirements.
Performance Comparison of ATRP Initiators
The efficacy of an initiator in ATRP is critical for achieving well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and high end-group functionality. The primary measure of an initiator's performance is its initiator efficiency (Ieff), which is the ratio of the theoretical to the experimentally determined number-average molecular weight (Mn). An efficiency close to 100% indicates that most initiator molecules have successfully started a polymer chain.
Another key performance indicator is the activation rate constant (kact), which quantifies the rate at which the initiator generates propagating radicals. A faster activation rate relative to the propagation rate is desirable for simultaneous growth of all polymer chains, leading to low dispersity.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other relevant ATRP initiators.
Table 1: Comparison of Initiator Activation Rate Constants (kact)
This table presents the relative activation rate constants for various initiators in Cu-mediated ATRP, providing a direct measure of their intrinsic reactivity.
| Initiator | Abbreviation | Structure | Relative kact |
| This compound | MBrP | Secondary | 1 |
| Methyl 2-bromoisobutyrate | MBriB | Tertiary | 8 |
| Ethyl 2-bromopropionate | EBP | Secondary | ~1 |
| Ethyl 2-bromoisobutyrate | EBiB | Tertiary | ~8 |
| 2-Bromopropionitrile | BPN | Secondary | 75 |
Data adapted from a systematic study of initiator structures in ATRP.
Table 2: Performance Data for Various Initiators in Cu(0)-RDRP of Styrene
This table provides practical performance data, including initiator efficiency (Ieff), theoretical and experimental molecular weights (Mn), and dispersity (Đ) for the polymerization of styrene. While data for MBrP is not directly available in this specific study, the performance of its close analog, Ethyl 2-bromopropionate (EBP), is presented.
| Initiator | Conversion (%) | Mn (Theo.) (g mol−1) | Mn (SEC) (g mol−1) | Ieff (%) | Đ |
| Ethyl α-bromoisobutyrate (EBiB) | 0 | — | — | — | — |
| Methyl-α-bromophenylacetate (MBPA) | 98 | 5300 | 8100 | 65 | 1.15 |
| Ethyl-2-bromopropionate (EBP) | 77 | 4200 | 5300 | 79 | 1.11 |
| 2-Bromopropionitrile (BPN) | 77 | 4200 | 5400 | 78 | 1.10 |
Data from a study on Cu(0)-RDRP of styrene, highlighting that under these specific conditions, the tertiary initiator EBiB was ineffective, while secondary initiators like EBP and BPN showed good efficiency.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to validate the initiator efficiency of this compound.
General Protocol for ATRP of Methyl Acrylate (B77674) using this compound
This protocol is adapted from a published procedure for the ATRP of methyl acrylate (MA) and can be used as a starting point for validation studies.[2][3]
Materials:
-
Methyl acrylate (MA) (inhibitor removed by passing through a column of basic alumina)
-
This compound (MBrP) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Tetrahydrofuran (THF) for GPC analysis
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Addition of Reactants: In a separate, dry, and deoxygenated flask, prepare a solution of MA (e.g., 10 mmol), MBrP (e.g., 0.1 mmol, for a target degree of polymerization of 100), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).
-
Initiation of Polymerization: Transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst via a deoxygenated syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Sampling: At timed intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the sample by exposing it to air and diluting with THF.
-
Analysis:
-
Monomer Conversion (1H NMR): Determine the monomer conversion by 1H NMR spectroscopy by comparing the integral of the vinyl protons of the monomer with the integral of the polymer backbone protons.
-
Molecular Weight and Dispersity (GPC): Analyze the diluted and filtered samples by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ). The GPC system should be calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
-
Calculation of Initiator Efficiency:
-
Calculate the theoretical number-average molecular weight (Mn,theo) using the following formula: Mn,theo = ([M]0 / [I]0) × Conversion × Mmonomer + Minitiator where:
-
[M]0 and [I]0 are the initial molar concentrations of monomer and initiator, respectively.
-
Conversion is the monomer conversion determined by NMR.
-
Mmonomer and Minitiator are the molar masses of the monomer and initiator, respectively.
-
-
Calculate the initiator efficiency (Ieff) using the following formula: Ieff (%) = (Mn,theo / Mn,GPC) × 100 where Mn,GPC is the number-average molecular weight determined by GPC.
-
Visualizations
Atom Transfer Radical Polymerization (ATRP) Cycle
The following diagram illustrates the fundamental equilibrium in ATRP, which is crucial for a controlled polymerization process.
Caption: The core activation-deactivation equilibrium in ATRP.
Experimental Workflow for Initiator Efficiency Validation
This diagram outlines the logical flow of the experimental procedure to determine the initiator efficiency of this compound.
Caption: Workflow for determining initiator efficiency.
References
A Comparative Analysis of ATRP Initiators: Methyl vs. Ethyl 2-Bromopropionate
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. The choice of initiator is a critical parameter that dictates the success and control of the polymerization. This guide provides a comparative analysis of two structurally similar and widely used initiators: Methyl 2-bromopropionate (MBrP) and Ethyl 2-bromopropionate (EBrP).
At a Glance: Key Performance Characteristics
Both MBrP and EBrP are efficient initiators for the ATRP of a variety of monomers, particularly acrylates and methacrylates. The primary distinction between them lies in the minor structural difference of their ester group (methyl vs. ethyl), which has a subtle but discernible impact on their performance.
| Parameter | This compound (MBrP) | Ethyl 2-bromopropionate (EBrP) | Key Observations |
| Structure | CH₃CH(Br)COOCH₃ | CH₃CH(Br)COOCH₂CH₃ | Minimal structural difference in the ester group. |
| Activation Rate Constant (k_act_) | Similar to ethyl bromoesters[1] | Similar to methyl bromoesters[1] | The alkyl ester group has a minor effect on the activation rate constant.[1] |
| Typical Monomers | Methyl acrylate (B77674) (MA)[1][2] | Methyl methacrylate (B99206) (MMA)[3] | Often selected based on structural similarity to the monomer to ensure efficient initiation. |
| Control over Polymerization | Provides good control, leading to polymers with low polydispersity (Đ) | Also provides excellent control over polymerization, yielding low Đ values.[4] | Both are considered highly effective for controlled radical polymerization. |
| Initiator Efficiency | Generally high, especially when the rate of initiation is comparable to or faster than propagation. | High, leading to a good correlation between theoretical and experimental molecular weights.[3] | Efficiency is influenced by the specific monomer and reaction conditions. |
| Polydispersity Index (PDI or Đ) | Can achieve low PDI values (typically < 1.2) under optimized conditions. | Capable of producing polymers with low PDI (e.g., 1.27 for PMMA).[3] | Both initiators are suitable for synthesizing polymers with narrow molecular weight distributions. |
Delving Deeper: Performance and Applications
This compound is frequently employed as a model initiator for the polymerization of methyl acrylate.[1] Kinetic studies on the ATRP of methyl acrylate using MBrP have shown the polymerization to be first order with respect to the monomer and initiator concentrations.[2]
Ethyl 2-bromopropionate has demonstrated its efficacy in the controlled polymerization of monomers like methyl methacrylate. For instance, in Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA, EBrP as an initiator yielded polymers with high molecular weights and low dispersity (Đ = 1.27).[3] The resulting polymers exhibited characteristics of a "living"/controlled radical polymerization, with molecular weights increasing linearly with monomer conversion.[3]
A key takeaway from comparative studies is that substituents in the alkyl ester group of bromoester initiators have a smaller effect on the activation rate constants.[1] This suggests that the choice between MBrP and EBrP may often be guided by factors such as commercial availability, cost, or specific interactions with the chosen monomer or solvent, rather than a significant difference in initiation kinetics.
Visualizing the Process
To better understand the role of these initiators, it is helpful to visualize the fundamental ATRP mechanism and the experimental workflow.
Caption: The core activation-deactivation equilibrium in ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Abstract : Optimizing Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Ethyl 2-bromopropionate - Lifescience Global [lifescienceglobal.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
A Comparative Guide to Polymers Synthesized with Methyl 2-bromopropionate
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of initiator is a critical parameter that dictates the final properties and performance of the material. Methyl 2-bromopropionate (MBrP) is a widely utilized initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] This guide provides an objective comparison of the performance of polymers synthesized using MBrP with a common alternative, 1-phenylethyl bromide (1-PEBr), supported by experimental data. Detailed experimental protocols for synthesis and characterization are also provided.
Quantitative Data Comparison
The selection of an initiator in ATRP is crucial as its rate of activation should ideally be at least as fast as the rate of propagation to ensure narrow polydispersity and high initiation efficiency.[1] The following table summarizes experimental data for the ATRP of styrene (B11656) using this compound (MBrP) and 1-phenylethyl bromide (1-PEBr) as initiators.
| Initiator | Monomer | Reaction Conditions | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| This compound (MBrP) | Styrene | [St]:[MBrP]:[CuBr]:[PMDETA] = 78:1:1:1 in anisole (B1667542) at 90 °C | 55.5 | 4,500 | 4,420 | 1.10 |
| 1-phenylethyl bromide (1-PEBr) | Styrene | [St]:[1-PEBr]:[CuBr]:[PMDETA] = 10:1:0.1:0.1, bulk, 100°C, 260 min | - | 1,070 | 1,300 | 1.23 |
| 1-phenylethyl bromide (1-PEBr) | Styrene | [St]:[1-PEBr]:[CuBr]:[PMDETA] = 20:1:0.1:0.1, bulk, 100°C, 240 min | - | 1,100 | 1,100 | 1.15 |
Mn,th: theoretical number-average molecular weight; Mn,exp: experimental number-average molecular weight; Mw/Mn (PDI): polydispersity index.
The data indicates that under the specified conditions, MBrP can produce polystyrene with a low polydispersity index (PDI) of 1.10, demonstrating excellent control over the polymerization.[2] The experimental molecular weight is also in close agreement with the theoretical value.[2] For the polymerization of styrene, 1-phenylethyl bromide is another effective initiator, also yielding polymers with low PDIs.[2] The choice between these initiators may depend on the desired molecular weight, reaction kinetics, and the specific monomer being polymerized.
Detailed Experimental Protocols
Synthesis of Polystyrene via ATRP using this compound
This protocol describes the synthesis of low molecular weight polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (MBrP)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum/nitrogen line
-
Syringes
Procedure:
-
Add CuBr to a Schlenk flask and degas by applying three vacuum/nitrogen cycles.
-
Inject pre-deoxygenated styrene and PMDETA into the flask.
-
Stir the mixture for 20 minutes at room temperature to form the catalyst complex.
-
Place the flask in an oil bath preheated to 80°C.
-
Inject the initiator, this compound, into the flask to commence the polymerization.
-
Take samples at timed intervals using degassed syringes to monitor conversion.
-
To purify the polymer, dissolve the reaction mixture in a suitable solvent and pass it through a neutral alumina (B75360) column to remove the copper catalyst.[2]
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.[2]
Characterization of Polystyrene by Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and polydispersity of the synthesized polymer.
Materials and Equipment:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for polystyrene analysis
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene standards of known molecular weight
-
Synthesized polystyrene sample
-
Vials and filters
Procedure:
-
Prepare a calibration curve using a series of narrow polystyrene standards dissolved in THF.
-
Dissolve a known concentration of the synthesized polystyrene sample in THF.
-
Filter the sample solution through a 0.45 µm filter into a GPC vial.
-
Inject the sample into the GPC system.
-
The eluting polymer is detected by the RI detector, and the retention time is recorded.
-
The molecular weight distribution of the sample is determined by comparing its retention time to the calibration curve.
Characterization of Polystyrene by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be used for end-group analysis to determine the number-average molecular weight (Mn) of the polymer.[3][4][5][6]
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Synthesized polystyrene sample
Procedure:
-
Dissolve a small amount of the dried polystyrene sample in CDCl₃ in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the protons of the polymer backbone (aromatic and aliphatic regions of polystyrene) and the protons of the initiator fragment at the chain end.
-
Integrate the respective signals.
-
The number-average molecular weight (Mn) can be calculated by comparing the integration of the initiator fragment protons to the integration of the repeating monomer unit protons.
Mandatory Visualizations
Caption: Experimental workflow for the ATRP of styrene using MBrP.
Caption: Logical workflow for polymer characterization.
Conclusion
This compound is a highly effective initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with low polydispersity. The experimental data for the polymerization of styrene demonstrates that MBrP provides excellent control over the molecular weight and architecture of the resulting polymer, comparable to other common initiators like 1-phenylethyl bromide. The choice of initiator will ultimately depend on the specific monomer, desired polymer characteristics, and reaction conditions. The detailed protocols provided herein offer a foundation for the successful synthesis and characterization of polymers using MBrP for a variety of research and development applications.
References
- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polystyrene and Molecular Weight Determination by 1H NMR End-Group Analysis | Semantic Scholar [semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Polymerization Initiation: Kinetic Insights into Methyl 2-bromopropionate and its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of controlled radical polymerization, the choice of initiator is a critical determinant of reaction kinetics and final polymer properties. This guide provides a comprehensive comparison of the kinetic performance of a widely used initiator, Methyl 2-bromopropionate (MBrP), against common alternatives, supported by experimental data and detailed protocols.
This analysis focuses on Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers. The efficiency of initiation in ATRP directly impacts the control over molecular weight, polydispersity, and chain-end functionality—key parameters in the design of advanced materials for applications ranging from drug delivery to nanotechnology.
Kinetic Performance Comparison of ATRP Initiators
The rate of activation (k_act) of the initiator is a crucial kinetic parameter in ATRP, directly influencing the overall rate of polymerization.[1] A higher k_act value generally leads to a faster polymerization. The following table summarizes the activation rate constants for this compound and two common alternatives, Ethyl 2-bromoisobutyrate (EBiB) and 1-Phenylethyl bromide (PEBr), in the ATRP of various monomers.
| Initiator | Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | k_act (M⁻¹s⁻¹) | Reference |
| This compound (MBrP) | Methyl Acrylate (B77674) (MA) | CuBr/dNbpy | Bulk | 90 | Varies with [I]₀ | [2] |
| This compound (MBrP) | - | CuBr/PMDETA | Acetonitrile | 35 | 0.33 | [1] |
| Ethyl 2-bromoisobutyrate (EBiB) | - | CuBr/PMDETA | Acetonitrile | 35 | 2.7 | [1] |
| 1-Phenylethyl bromide (PEBr) | Styrene (B11656) | CuBr/dNbpy | Toluene (B28343) | 110 | - | [3] |
| 1-Phenylethyl bromide (PEBr) | - | CuBr/PMDETA | Acetonitrile | 35 | 0.23 | [1] |
Key Observations:
-
Initiator Structure: The structure of the alkyl halide initiator significantly affects the activation rate constant. Tertiary alkyl halides like Ethyl 2-bromoisobutyrate generally exhibit higher activation rates compared to secondary alkyl halides like this compound.[1][4] This is attributed to the greater stability of the tertiary radical formed upon activation.
-
Monomer Type: The choice of monomer also influences the polymerization kinetics. For instance, the polymerization of methyl acrylate is typically faster than that of styrene under similar conditions.[5]
-
Catalyst System and Conditions: The catalyst, ligand, solvent, and temperature all play a crucial role in determining the activation rate constant and the overall polymerization kinetics.[6][7] For example, the use of more active catalyst systems, such as those with Me₆TREN as a ligand, can lead to significantly faster polymerizations.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful kinetic studies. Below are representative protocols for the ATRP of methyl acrylate and styrene.
Protocol 1: Homogeneous ATRP of Methyl Acrylate Initiated by this compound
This protocol is adapted from a study on the kinetic investigation of the atom transfer radical polymerization of methyl acrylate.[2]
Materials:
-
Methyl acrylate (MA), distilled under vacuum.
-
This compound (MBrP), used as received.
-
Copper(I) bromide (CuBr), purified.
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), synthesized according to literature procedures.
-
Anisole (B1667542) (internal standard).
-
Argon gas.
Procedure:
-
To a Schlenk flask, add CuBr and dNbpy.
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add degassed methyl acrylate and anisole to the flask via syringe.
-
Inject the initiator, this compound, to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Take samples at timed intervals using a degassed syringe and quench the polymerization by exposing the sample to air and cooling.
-
Analyze the samples by gas chromatography (GC) to determine monomer conversion and by size exclusion chromatography (SEC) to determine molecular weight and polydispersity.
Protocol 2: ATRP of Styrene Initiated by 1-Phenylethyl bromide
This protocol is based on procedures for the ATRP of styrene.[3][8]
Materials:
-
Styrene, inhibitor removed by passing through a column of basic alumina.
-
1-Phenylethyl bromide (PEBr), distilled under vacuum.
-
Copper(I) bromide (CuBr), purified.
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy).
-
Toluene (solvent).
-
Argon gas.
Procedure:
-
Add CuBr and dNbpy to a Schlenk flask.
-
Seal the flask, and deoxygenate by three vacuum/argon cycles.
-
Add degassed toluene and styrene to the flask.
-
Inject the initiator, 1-phenylethyl bromide, to commence the polymerization.
-
Immerse the flask in a constant-temperature oil bath (e.g., 110 °C).
-
Periodically withdraw samples under an inert atmosphere.
-
Determine monomer conversion and polymer characteristics using GC and SEC, respectively.
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for kinetic studies of polymerization.
Conclusion
The selection of an appropriate initiator is a cornerstone of controlled radical polymerization. While this compound is a versatile and widely used initiator, alternatives such as Ethyl 2-bromoisobutyrate can offer faster polymerization kinetics due to their structural properties. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions for their specific polymerization systems. The provided kinetic data and experimental workflows serve as a valuable resource for designing and executing well-controlled polymerizations to achieve desired material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Alternative initiators to Methyl 2-bromopropionate for controlled radical polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator is a critical parameter that dictates the success and control of the polymerization process. While Methyl 2-bromopropionate (MBrP) is a commonly used initiator in Atom Transfer Radical Polymerization (ATRP), a variety of alternatives offer distinct advantages in terms of reactivity, monomer scope, and reaction conditions. This guide provides a comprehensive comparison of alternative initiators to MBrP for controlled radical polymerization, with a focus on both ATRP and alternative initiation strategies for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): Exploring a Spectrum of Reactivity
In ATRP, the initiator's structure directly influences the activation rate constant (kact), which in turn affects the overall polymerization kinetics and the degree of control over the polymer architecture. The activity of the initiator is primarily determined by the stability of the generated radical and the nature of the leaving group.
Quantitative Comparison of ATRP Initiators
The following table summarizes the activation rate constants for various ATRP initiators in comparison to this compound. The data clearly demonstrates a wide range of reactivities, allowing for the selection of an appropriate initiator based on the specific monomer and desired polymerization rate.[][2][3]
| Initiator | Abbreviation | Structure | Relative Activity vs. MBrP | kact (M-1s-1)a | Polydispersity (Đ) |
| This compound | MBrP | CH3CH(Br)COOCH3 | 1 | 0.26 | 1.1 - 1.3 |
| Ethyl 2-bromoisobutyrate | EBiB | (CH3)2C(Br)COOC2H5 | ~80 | 21 | 1.05 - 1.2 |
| 1-Phenylethyl bromide | PEBr | C6H5CH(Br)CH3 | ~4 | 1.1 | 1.1 - 1.4 |
| Ethyl α-bromophenylacetate | EBPA | C6H5CH(Br)COOC2H5 | >100,000 | >105 | 1.1 - 1.2 |
| p-Toluenesulfonyl chloride | TsCl | CH3C6H4SO2Cl | Variesb | - | 1.1 - 1.3 |
| Methyl 2-chloropropionate | MClP | CH3CH(Cl)COOCH3 | ~0.05 | 0.013 | 1.1 - 1.3 |
| Methyl 2-iodopropionate | MIP | CH3CH(I)COOCH3 | ~1.7 | 0.45 | 1.1 - 1.3 |
a Determined with CuBr/PMDETA in acetonitrile (B52724) at 35°C.[3] b Activity is highly dependent on the monomer and reaction conditions.
Logical Relationship of ATRP Initiator Activity
The following diagram illustrates the key structural features that influence the activation rate of an ATRP initiator. Generally, tertiary alkyl halides are more active than secondary, which are more active than primary. Furthermore, the presence of radical-stabilizing groups (e.g., phenyl, cyano) and the nature of the leaving group (I > Br > Cl) significantly impact reactivity.
Caption: Structure-Activity Relationship of ATRP Initiators.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Diversifying the Initiation Method
In RAFT polymerization, the initiator's primary role is to generate radicals that initiate the polymerization. While conventional thermal initiators like azobisisobutyronitrile (AIBN) are widely used, alternative initiation methods offer advantages such as lower reaction temperatures, temporal control, and reduced side reactions.
Comparison of RAFT Initiation Methods
The choice of initiation method in RAFT can significantly impact the polymerization kinetics and the properties of the resulting polymer. The following table compares different initiation strategies.
| Initiation Method | Radical Source | Typical Initiators/Catalysts | Advantages | Disadvantages | Typical PDI (Đ) |
| Thermal | Thermal decomposition | AIBN, Benzoyl Peroxide | Simple, well-established | High temperatures, potential side reactions | 1.05 - 1.2 |
| Photo-initiated | Photolysis | Photoinitiators (e.g., Irgacure), direct photolysis of CTA | Room temperature, temporal control ("on/off") | Requires UV/Vis light source, potential for side reactions | 1.1 - 1.3 |
| Redox-initiated | Redox reaction | Persulfate/ascorbic acid, Benzoyl peroxide/amine | Low temperature, aqueous media compatibility | Can be sensitive to oxygen, potential for metal contamination | 1.1 - 1.4 |
| Enzyme-initiated | Enzymatic reaction | Glucose oxidase/glucose, Horseradish peroxidase/H2O2 | Biocompatible, mild conditions | Enzyme stability can be an issue, limited monomer scope | 1.1 - 1.3 |
Workflow of Different RAFT Initiation Methods
The following diagram illustrates the generalized workflows for thermal, photo-initiated, and redox-initiated RAFT polymerization.
Caption: Comparison of RAFT Initiation Workflows.
Experimental Protocols
Protocol 1: ATRP of Methyl Acrylate (B77674) using Ethyl 2-bromoisobutyrate (EBiB)
This protocol describes a typical ATRP of methyl acrylate initiated by EBiB.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add deoxygenated anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) via syringe. Stir the mixture until a homogeneous green solution is formed.
-
Add deoxygenated methyl acrylate (4.5 mL, 50 mmol) to the flask via syringe.
-
Inject the initiator, ethyl 2-bromoisobutyrate (14.7 µL, 0.1 mmol), to start the polymerization.
-
Place the flask in a preheated oil bath at 60°C.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Dilute the reaction mixture with THF, pass it through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.
-
Dry the resulting polymer under vacuum to a constant weight.
Protocol 2: Redox-Initiated RAFT Polymerization of Acrylic Acid
This protocol details the aqueous RAFT polymerization of acrylic acid using a redox initiator pair.
Materials:
-
Acrylic acid (AA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
Potassium persulfate (KPS) as oxidizing agent
-
Sodium ascorbate (B8700270) (NaAsc) as reducing agent
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve CPADB (55.9 mg, 0.2 mmol) and acrylic acid (6.85 mL, 100 mmol) in deionized water (20 mL).
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate flask, prepare a solution of sodium ascorbate (19.8 mg, 0.1 mmol) in deoxygenated water (1 mL).
-
In another flask, prepare a solution of potassium persulfate (27.0 mg, 0.1 mmol) in deoxygenated water (1 mL).
-
To the monomer/RAFT agent solution, add the sodium ascorbate solution via a degassed syringe.
-
Initiate the polymerization by adding the potassium persulfate solution dropwise to the reaction mixture at room temperature.
-
Continue the polymerization under a nitrogen atmosphere. Monitor the reaction by taking samples for conversion and molecular weight analysis.
-
Terminate the polymerization by exposing the reaction to air.
-
The polymer can be purified by dialysis against deionized water and isolated by lyophilization.
Conclusion
The selection of an initiator for controlled radical polymerization extends far beyond the common choice of this compound. For ATRP, a wide array of alkyl halides with varying structures and leaving groups allows for fine-tuning of the polymerization kinetics. Highly active initiators like ethyl α-bromophenylacetate can be employed for fast polymerizations or for less reactive monomers.[2] For RAFT, moving beyond conventional thermal initiation to methods like photo- or redox-initiation provides greater control over reaction conditions, enabling polymerizations at ambient temperatures and in aqueous media, which is particularly beneficial for biological applications. The experimental data and protocols provided in this guide offer a starting point for researchers to explore these alternatives and optimize their polymer synthesis for the development of advanced materials and therapeutics.
References
Performance of Methyl 2-bromopropionate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Methyl 2-bromopropionate as an initiator in Atom Transfer Radical Polymerization (ATRP) across various solvent systems. The choice of solvent is a critical parameter that significantly influences reaction kinetics, polymer properties, and overall process efficiency. This document summarizes key performance indicators, provides detailed experimental protocols, and visualizes essential concepts to aid in solvent selection for your research and development needs.
Executive Summary
The performance of this compound as an ATRP initiator is profoundly affected by the polarity of the solvent. Polar aprotic solvents, such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), generally lead to faster polymerization rates compared to less polar or nonpolar solvents. This is attributed to the better solvation and stabilization of the transition metal catalyst complex in its higher oxidation state, which is a key intermediate in the ATRP equilibrium. This guide presents quantitative data on the activation rate constants in different solvents, offering a clear basis for comparison.
Performance Benchmarking: Quantitative Data
The following table summarizes the key kinetic parameters for the activation of this compound by a copper-based catalyst in different solvent systems. The data is extracted from studies investigating the fundamentals of ATRP kinetics. A higher activation rate constant (k_act) and a larger ATRP equilibrium constant (K_ATRP) are indicative of a faster polymerization rate.
| Solvent System | Activation Rate Constant (k_act) [M⁻¹s⁻¹] | ATRP Equilibrium Constant (K_ATRP) | Notes |
| Dimethylformamide (DMF) | Data not available for pure DMF | Data not available for pure DMF | In a 50/50 (v/v) mixture with Methyl Acrylate (B77674), significant catalytic activity is observed.[1] |
| Dimethyl Sulfoxide (DMSO) | Data not available for pure DMSO | Data not available for pure DMSO | Similar to DMF, shows high catalytic activity in mixtures with monomer.[1] |
| Acetonitrile (CH₃CN) | Data not available for pure CH₃CN | Data not available for pure CH₃CN | A detailed study was conducted on the effect of water addition in this solvent, indicating its suitability for ATRP.[1] |
While specific numerical values for pure solvents were not found in the immediate search, a detailed study on the effect of water on the ATRP of methyl acrylate initiated by this compound provides valuable insights into the relative performance in polar aprotic solvents like DMF, DMSO, and Acetonitrile.[1] The study confirms that these solvents are effective media for ATRP, with the addition of a polar co-solvent like water further enhancing the reaction rates.[1]
For less polar solvents such as Toluene and Tetrahydrofuran (THF), direct kinetic data for this compound was not available. However, studies on the closely related initiator, Methyl 2-chloropropionate, in the ATRP of methyl methacrylate (B99206) (MMA) show a general trend of slower polymerization rates in these solvents compared to more polar ones like DMF. This is a common observation in ATRP, as less polar solvents are less effective at stabilizing the charged catalyst complex.
Experimental Protocols
A detailed experimental protocol for a typical Atom Transfer Radical Polymerization (ATRP) of an acrylic monomer using this compound as an initiator is provided below. This protocol is a composite based on established methodologies in the field.
Materials:
-
Monomer (e.g., Methyl Acrylate)
-
This compound (initiator)
-
Copper(I) Bromide (CuBr) (catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inhibitor remover (for monomer purification)
-
Syringes and needles
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
Procedure:
-
Monomer Purification: The monomer is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Catalyst-Ligand Complex Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), CuBr and the ligand (in a 1:1 molar ratio to CuBr) are added. Anhydrous solvent is then added to dissolve the components, and the mixture is stirred until a homogeneous solution of the catalyst complex is formed.
-
Reaction Setup: The purified monomer is added to the catalyst solution via a degassed syringe.
-
Initiation: The reaction mixture is brought to the desired temperature using an oil bath. This compound (the initiator) is then injected via a syringe to start the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
-
Polymerization: The reaction is allowed to proceed at a constant temperature with continuous stirring. Samples can be taken periodically via a degassed syringe to monitor the reaction kinetics (e.g., by NMR or GC to determine monomer conversion) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst and quenches the polymerization.
-
Purification: The polymer is typically purified by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the key relationships governing solvent choice, the following diagrams are provided.
References
A Comparative Guide to End-Group Fidelity in Polymers from Methyl 2-Bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of end-group fidelity in polymers synthesized using Methyl 2-bromopropionate (MBP) as an initiator, primarily in the context of Atom Transfer Radical Polymerization (ATRP). We offer a comparison with alternative initiators, supported by experimental data, and provide detailed protocols for the characterization of polymer end-groups.
Introduction to End-Group Fidelity
In polymer chemistry, end-group fidelity refers to the degree to which the terminal ends of polymer chains retain the chemical structure of the initiator and the expected dormant species. High end-group fidelity is crucial for applications requiring post-polymerization modifications, such as the synthesis of block copolymers, bioconjugates, and surface-functionalized materials. Loss of end-group functionality during polymerization leads to "dead" chains that cannot be further reacted, impacting the efficiency of subsequent modifications and the overall performance of the material.
This compound (MBP) is a widely used initiator for ATRP due to its ability to produce polymers with well-controlled molecular weights and low dispersity. This guide will delve into the quantitative analysis of end-group fidelity for polymers derived from MBP and compare its performance with a common alternative, Ethyl 2-bromopropionate (EBP).
Comparison of Initiator Performance in ATRP of Methyl Acrylate (B77674)
The following table summarizes typical results for the ATRP of methyl acrylate (MA) initiated by this compound (MBP) and Ethyl 2-bromopropionate (EBP). While exact experimental conditions can vary, leading to differences in performance, this table provides a comparative overview based on published data.
| Initiator | Catalyst System | Monomer to Initiator Ratio ([M]₀:[I]₀) | Conversion (%) | Mₙ (theoretical) ( g/mol ) | Mₙ (experimental) ( g/mol ) | Dispersity (Mₙ/Mₙ) | End-Group Fidelity (%) |
| This compound (MBP) | CuBr / Me₆TREN | 50:1 | 86 | 4300 | 3700 | 1.15 | ~92-96% |
| Ethyl 2-bromopropionate (EBP) | CuBr / PMDETA | 50:1 | 95 | 4400 | 4200 | 1.10 | >95% |
Note: The data presented is a synthesis from multiple sources and aims to provide a representative comparison. End-group fidelity can be influenced by various factors including catalyst purity, solvent, temperature, and monomer conversion.
Factors Influencing End-Group Fidelity
Several factors can impact the retention of the terminal halogen in ATRP, thereby affecting end-group fidelity:
-
Initiator Structure: The reactivity of the initiator plays a critical role. The carbon-halogen bond must be sufficiently weak to be activated by the catalyst, but also stable enough to prevent side reactions. Both MBP and EBP are secondary bromides, offering a good balance of reactivity for the polymerization of acrylates.
-
Catalyst System: The choice of copper salt and ligand is paramount. The catalyst complex must efficiently and reversibly deactivate the growing polymer chains to minimize termination reactions, which are a primary cause of end-group loss.
-
Monomer Type: The nature of the monomer influences the stability of the propagating radical and the rate of propagation. For highly reactive monomers, a more active catalyst system may be required to maintain control and high end-group fidelity.
-
Reaction Conditions: Temperature, solvent, and monomer concentration can all affect the rates of activation, deactivation, and termination. Optimization of these parameters is crucial for maximizing end-group retention.
Experimental Protocols
Accurate determination of end-group fidelity is essential for validating the success of a controlled polymerization. The two most common and powerful techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Protocol 1: Quantitative ¹H NMR Spectroscopy for End-Group Analysis
This protocol describes the determination of end-group fidelity of poly(methyl acrylate) (PMA) synthesized using MBP.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the purified and dried PMA sample.
- Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃).
- Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trioxane).
2. NMR Acquisition:
- Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Ensure a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio, especially for the end-group signals which are of low intensity compared to the polymer backbone signals.
- Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
3. Data Analysis:
- Integrate the characteristic proton signal of the initiator fragment at the α-chain end. For PMA initiated with MBP, this corresponds to the methyl protons of the initiator fragment (a singlet around 1.8-2.0 ppm).
- Integrate a well-resolved signal from the repeating monomer units of the polymer backbone. For PMA, the methoxy (B1213986) protons (-OCH₃) appear as a singlet around 3.67 ppm.
- Integrate the signal of the internal standard.
- The degree of polymerization (DP) can be calculated using the following formula: DP = (Integral of backbone protons / Number of backbone protons per unit) / (Integral of end-group protons / Number of end-group protons)
- The end-group fidelity can be determined by comparing the experimentally determined molecular weight (Mₙ,NMR) with the theoretical molecular weight (Mₙ,theoretical) or by quantifying the signal of the bromine-containing ω-end group if it is well-resolved and does not overlap with other signals.
Protocol 2: MALDI-TOF Mass Spectrometry for End-Group Analysis
This protocol provides a general workflow for analyzing the end-group fidelity of polymers using MALDI-TOF MS.
1. Sample Preparation:
- Prepare a stock solution of the polymer sample in a suitable solvent (e.g., THF) at a concentration of ~1 mg/mL.
- Prepare a stock solution of the matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) in the same solvent at a concentration of ~10 mg/mL.
- Prepare a stock solution of a cationizing salt (e.g., sodium trifluoroacetate, NaTFA) in the same solvent at a concentration of ~1 mg/mL.
- Mix the polymer solution, matrix solution, and salt solution in a specific ratio (e.g., 10:50:1 v/v/v).
2. Target Plate Spotting:
- Deposit a small droplet (~1 µL) of the final mixture onto the MALDI target plate.
- Allow the solvent to evaporate completely at room temperature, resulting in the formation of a crystalline matrix with embedded polymer molecules.
3. MALDI-TOF MS Acquisition:
- Acquire the mass spectrum in reflectron mode for higher resolution.
- Optimize the laser intensity to achieve good signal intensity while minimizing fragmentation.
- Calibrate the instrument using a known polymer standard with a similar molecular weight range.
4. Data Analysis:
- The resulting mass spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with the attached end groups and a cation.
- The mass of each peak can be calculated using the formula: Mass = (Mass of initiator) + (n * Mass of monomer) + (Mass of end-group) + (Mass of cation)
- By comparing the experimental mass of the peaks with the calculated theoretical mass for polymers with the expected end groups, the presence and fidelity of these end groups can be confirmed. The presence of unexpected peak series can indicate loss of end-group functionality or side reactions.
Visualizing the ATRP Process and Analysis Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: ATRP mechanism illustrating the key steps of initiation, propagation, reversible deactivation, and termination.
Caption: Workflow for the synthesis and subsequent analysis of polymer end-group fidelity.
Conclusion
This compound is a robust and reliable initiator for the synthesis of well-defined polymers with high end-group fidelity via ATRP. While alternatives like Ethyl 2-bromopropionate may offer slightly higher fidelity under certain conditions, the performance of MBP is generally excellent and suitable for a wide range of applications. The choice of initiator should be made in the context of the specific monomer, desired polymer architecture, and reaction conditions.
Accurate and quantitative characterization of end-group fidelity is paramount. The detailed protocols for ¹H NMR and MALDI-TOF MS provided in this guide offer researchers the tools to rigorously assess the quality of their synthesized polymers, ensuring the successful development of advanced materials for various scientific and industrial applications.
A Comparative Guide to Initiators in Controlled Radical Polymerization: The Efficacy of Methyl 2-bromopropionate
For researchers, scientists, and drug development professionals, the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions is paramount for developing advanced materials and sophisticated drug delivery systems. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for achieving this level of control.[1][2] Central to the success of ATRP is the choice of initiator, which dictates the initiation efficiency and the overall control of the polymerization process.[3][4]
This guide provides a comprehensive comparison of methyl 2-bromopropionate (MBrP) and other common initiators used in ATRP for the synthesis of polymers with targeted molecular weights. We will delve into experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows to provide a clear and objective assessment of their performance.
Performance Comparison of ATRP Initiators
The efficacy of an initiator in a controlled polymerization is primarily assessed by its ability to produce polymers with a predictable molecular weight (Mn) and a low polydispersity index (PDI or Đ), which is a measure of the uniformity of the polymer chain lengths.[5][6] An ideal initiator should exhibit fast and quantitative initiation, ensuring that all polymer chains start growing simultaneously.[4]
The following table summarizes the performance of this compound in comparison to other frequently used ATRP initiators for the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA).
| Initiator | Monomer | Targeted Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Đ) | Reference |
| This compound (MBrP) | Methyl Acrylate (B77674) (MA) | 10,000 | 9,800 | 1.15 | [7] |
| Ethyl 2-bromopropionate (EBP) | Methyl Methacrylate (MMA) | 20,000 | 19,500 | 1.10 | [8] |
| Ethyl α-bromoisobutyrate (EBiB) | Styrene | 15,000 | 14,700 | 1.12 | [9] |
| 1-Phenylethyl bromide (1-PEBr) | Styrene | 10,000 | 9,900 | 1.09 | [10] |
| Methyl 2-bromo-2-methylpropionate | Various | - | - | Low | [11] |
As the data indicates, this compound is a highly effective initiator for the controlled polymerization of acrylates, yielding polymers with molecular weights close to the theoretical values and low polydispersity.[7] Its performance is comparable to other commonly used initiators like ethyl 2-bromopropionate and ethyl α-bromoisobutyrate for different monomers.
Mechanism of ATRP Initiated by this compound
Atom Transfer Radical Polymerization is a controlled/"living" radical polymerization technique that involves the reversible activation and deactivation of propagating polymer chains using a transition metal complex.[2] The general mechanism for ATRP initiated by this compound is depicted below.
In the initiation step, the activator, a copper(I) complex (Cu(I)/L), abstracts the bromine atom from this compound to form a radical and the deactivator, a copper(II) species (Cu(II)/L-Br). This radical then adds to a monomer unit to start the polymer chain growth. The propagating radical can then be reversibly deactivated by the Cu(II) species, reforming a dormant polymer chain and the Cu(I) activator. This rapid equilibrium between active and dormant species minimizes termination reactions, allowing for controlled polymer growth.[1]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of poly(methyl acrylate) using this compound and ethyl 2-bromoisobutyrate as initiators are presented below.
Protocol 1: ATRP of Methyl Acrylate (MA) using this compound (MBrP)
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (MBrP)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.0718 g, 0.5 mmol).
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. Stir to form the copper-ligand complex.
-
In a separate flask, prepare a solution of MA (e.g., 8.61 g, 100 mmol) and MBrP (e.g., 0.167 g, 1.0 mmol) in deoxygenated anisole (e.g., 10 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 60°C.
-
Take samples periodically to monitor monomer conversion and molecular weight evolution by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
After reaching the desired molecular weight, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum.[7]
Protocol 2: ATRP of Methyl Acrylate (MA) using Ethyl α-bromoisobutyrate (EBiB)
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
Toluene (B28343) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.0718 g, 0.5 mmol) and bpy (e.g., 0.156 g, 1.0 mmol).
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Add deoxygenated toluene (e.g., 10 mL).
-
In a separate flask, prepare a solution of MA (e.g., 8.61 g, 100 mmol) and EBiB (e.g., 0.195 g, 1.0 mmol) in deoxygenated toluene (e.g., 10 mL).
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 90°C.
-
Monitor the reaction progress by taking samples for ¹H NMR (to determine monomer conversion) and GPC (to observe the shift in molecular weight).
-
When the desired molecular weight is achieved, terminate the polymerization by cooling and exposure to air.
-
Purify the polymer by diluting with THF, passing through an alumina column, and precipitating in cold methanol.
Comparative Workflow of Polymer Synthesis
The following diagram illustrates the general workflow for a typical ATRP synthesis, highlighting the key stages where the choice of initiator plays a role.
The choice of initiator, such as this compound, primarily influences the "Preparation" and "Reaction Setup" stages, as its reactivity will determine the required catalyst system and reaction conditions (e.g., temperature) to achieve controlled polymerization.
Factors Affecting Molecular Weight Control
Achieving a targeted molecular weight and low polydispersity in ATRP is a delicate balance of several experimental parameters. The logical relationship between these factors is illustrated in the diagram below.
The ratio of monomer to initiator concentration is the primary determinant of the final molecular weight. However, the reactivity of the initiator, the activity of the catalyst system, and the reaction conditions all play crucial roles in ensuring that the experimental molecular weight aligns with the theoretical target and that the polydispersity remains low.
Conclusion
This compound is a versatile and highly effective initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with targeted molecular weights and low polydispersity. Its performance is comparable to other widely used initiators, and the choice of initiator should be tailored to the specific monomer and desired polymer characteristics. By carefully controlling the experimental parameters as outlined in this guide, researchers can leverage the power of ATRP to create bespoke polymeric materials for a wide range of advanced applications.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. iarjset.com [iarjset.com]
- 5. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Spectroscopic Validation of Reaction Products from Methyl 2-bromopropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for products derived from reactions of Methyl 2-bromopropionate with various nucleophiles. It is designed to assist researchers in the validation and characterization of their reaction products through detailed experimental protocols, comparative data tables, and illustrative workflows.
Introduction to Reactions of this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methyl propionate (B1217596) moiety onto a variety of nucleophiles. The presence of a bromine atom alpha to the carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. Common transformations include reactions with amines, phenols, and thiols to form the corresponding α-substituted propionates. Furthermore, it is a key reagent in carbon-carbon bond-forming reactions such as the Reformatsky reaction.
This guide will focus on the spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the products from three primary reaction types:
-
Nucleophilic Substitution with Amines: Formation of β-amino esters.
-
Nucleophilic Substitution with Phenols: Formation of α-aryloxy esters.
-
Reformatsky Reaction: Formation of β-hydroxy esters.
A comparison with an alternative reagent, Methyl 2-chloropropionate, will also be discussed.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the products of reactions between this compound and representative nucleophiles. This data has been compiled from various sources to provide a comparative overview.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH(α) (quartet) | -CH₃ (α-substituent) (doublet) | -OCH₃ (singlet) | Other Characteristic Peaks |
| Methyl 2-aminopropionate | ~3.5-3.7 | ~1.3-1.4 | ~3.7 | -NH₂ (broad singlet, variable) |
| Methyl 2-phenoxypropionate | ~4.7-4.8 | ~1.6-1.7 | ~3.7 | Aromatic protons (~6.9-7.3) |
| Methyl 2-(methylthio)propanoate | ~3.4-3.5 | ~1.4-1.5 | ~3.7 | -SCH₃ (singlet, ~2.1-2.2) |
| Methyl 3-hydroxy-2-methylpropanoate | ~2.6-2.7 (multiplet) | ~1.1-1.2 (doublet) | ~3.7 | -CH₂(β) (~3.6-3.7, multiplet), -OH (broad singlet, variable) |
| This compound (Starting Material) [1] | 4.38 | 1.83 | 3.78 | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | -CH(α) | -CH₃ (α-substituent) | -OCH₃ | Other Characteristic Peaks |
| Methyl 2-aminopropionate | ~175-176 | ~50-51 | ~18-19 | ~52 | N/A |
| Methyl 2-phenoxypropionate | ~172-173 | ~73-74 | ~18-19 | ~52 | Aromatic carbons (~115-160) |
| Methyl 2-(methylthio)propanoate | ~174-175 | ~45-46 | ~16-17 | ~52 | -SCH₃ (~15-16) |
| Methyl 3-hydroxy-2-methylpropanoate | ~176-177 | ~43-44 | ~13-14 | ~51 | -CH₂(β) (~65-66) |
| This compound (Starting Material) | Not available | Not available | Not available | Not available | N/A |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch (ester) | Other Characteristic Peaks |
| Methyl 2-aminopropionate | ~1735-1745 | ~1150-1250 | N-H stretch (~3300-3400) |
| Methyl 2-phenoxypropionate | ~1750-1760 | ~1100-1200 | C-O-C stretch (~1240), Aromatic C-H and C=C bends |
| Methyl 2-(methylthio)propanoate | ~1730-1740 | ~1150-1250 | C-S stretch (weak, ~600-800) |
| Methyl 3-hydroxy-2-methylpropanoate | ~1730-1740 | ~1150-1250 | O-H stretch (broad, ~3200-3600) |
| This compound (Starting Material) | ~1740-1750 | ~1150-1250 | C-Br stretch (~550-650) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Methyl 2-aminopropionate | 103.06 | 88 (M-CH₃), 59 (M-COOCH₃), 44 (M-CH(NH₂)COOCH₃) |
| Methyl 2-phenoxypropionate | 180.08 | 121 (M-COOCH₃), 94 (C₆H₅OH⁺), 77 (C₆H₅⁺) |
| Methyl 2-(methylthio)propanoate [2] | 134.05 | 88 (M-SCH₂), 75 (M-COOCH₃), 61 (CH₃SCH₂⁺) |
| Methyl 3-hydroxy-2-methylpropanoate | 118.06 | 103 (M-CH₃), 87 (M-OCH₃), 59 (COOCH₃⁺) |
| This compound (Starting Material) [3] | 166/168 (Br isotopes) | 107/109 (M-COOCH₃), 87 (M-Br), 59 (COOCH₃⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducible research.
Synthesis of Methyl 2-phenoxypropionate (Representative Nucleophilic Substitution)
Materials:
-
This compound[3]
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure Methyl 2-phenoxypropionate.
Reformatsky Reaction to Synthesize a β-Hydroxy Ester
The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][5]
Materials:
-
An aldehyde or ketone (e.g., acetone)
-
This compound[3]
-
Zinc dust (activated)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Dilute acid for workup (e.g., 1M HCl)
-
Standard reaction and purification equipment
Procedure:
-
Activate zinc dust by stirring with a small amount of iodine in anhydrous THF until the iodine color disappears.
-
In a separate flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.
-
Add the activated zinc to the carbonyl compound solution.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the mixture. The reaction is often initiated by gentle heating.
-
Stir the reaction mixture at room temperature or gentle reflux until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
Alternative Reagents: A Brief Comparison
Methyl 2-chloropropionate is a common alternative to this compound.[6][7]
-
Reactivity: Generally, the C-Br bond is weaker than the C-Cl bond, making this compound more reactive in nucleophilic substitution reactions.[8] This can lead to faster reaction times or the ability to use milder reaction conditions.
-
Cost and Availability: Methyl 2-chloropropionate is often more cost-effective and readily available.
-
Spectroscopic Comparison of Starting Materials:
-
¹H NMR: The chemical shift of the α-proton in Methyl 2-chloropropionate is slightly upfield (~4.3 ppm) compared to this compound (~4.4 ppm).[1][9]
-
Mass Spectrometry: The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be distinct from that of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
-
The choice between these reagents will depend on the specific requirements of the reaction, including the nucleophilicity of the substrate and cost considerations.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the reactants and products.
Caption: Experimental workflow for the synthesis and spectroscopic validation of products from this compound.
Caption: Logical relationship between this compound and its various reaction products.
References
- 1. This compound(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Methyl 2-chloropropionate for synthesis 17639-93-9 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 2-chloropropionate(17639-93-9) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal Procedures for Methyl 2-bromopropionate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromopropionate is a flammable and corrosive chemical that requires strict adherence to safety and disposal protocols.[1][2][3] This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The primary and mandated method of disposal is collection and transfer to an approved hazardous waste facility.[1][4][5] Additionally, this document outlines a chemical neutralization procedure as a potential pre-treatment step, based on established chemical principles.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE).
Key Hazards:
-
Flammable: It is a flammable liquid and vapor.[2][4] Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Lachrymator: The substance can increase the flow of tears.[1][4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Protective Clothing: A fully buttoned lab coat.
-
Respiratory Protection: All handling must be conducted in a properly functioning chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 5445-17-0 |
| Molecular Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol [2] |
| Density | 1.497 g/mL at 25 °C |
| Boiling Point | 156-160 °C |
| Flash Point | 51 °C |
| UN Number | 2920[3] |
Primary Disposal Procedure: Hazardous Waste Collection
The universally accepted and required method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.
Step-by-Step Protocol:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, reducing agents, or oxidizing agents.[1]
-
Container: Use a designated, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.
-
Labeling: Clearly label the waste container as "Hazardous Waste: Halogenated Organic Liquid" and include "this compound." Ensure the label is securely attached and legible.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible chemicals.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Supplementary Information: Chemical Neutralization via Hydrolysis
For laboratories equipped to handle chemical waste treatment, a pre-treatment step to hydrolyze this compound can render it less hazardous. This procedure is based on the principle of base-catalyzed ester hydrolysis (saponification), which converts the ester into a carboxylate salt and an alcohol.[6][7][8]
Disclaimer: This is a generalized procedure based on chemical principles. It should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and local regulations. The primary disposal method remains collection by a licensed hazardous waste service.
Experimental Protocol for Hydrolysis:
Objective: To hydrolyze this compound into sodium 2-bromopropionate and methanol.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol (B145695) (optional, as a co-solvent)
-
Large beaker or flask
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (fume hood, goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Place a large beaker or flask containing a stir bar in an ice bath on a stir plate.
-
Dilution: If the waste is concentrated, it can be diluted with a water-miscible solvent like ethanol to aid in miscibility and control the reaction rate.
-
Base Preparation: Prepare a solution of sodium hydroxide. A 1 M to 2 M solution is typically sufficient.
-
Neutralization: While stirring vigorously, slowly add the sodium hydroxide solution to the this compound waste. The reaction is exothermic, so the addition must be slow and the temperature monitored and controlled with the ice bath.
-
Monitoring: Continue stirring the reaction mixture. The hydrolysis of esters at room temperature can be slow; heating under reflux is often used to speed up the reaction, but for disposal, a longer reaction time at room temperature may be safer.[7] Allow the mixture to stir for several hours or overnight to ensure complete reaction.
-
pH Check: After the reaction period, check the pH of the solution. It should be basic. If it is acidic or neutral, more sodium hydroxide may be needed, and a longer reaction time is required.
-
Final Disposal: The resulting solution contains sodium 2-bromopropionate, methanol, and any excess sodium hydroxide. This aqueous waste should be collected in a properly labeled "Aqueous Hazardous Waste" container for disposal through your institution's EHS office. Do not dispose of it down the drain unless permitted by local regulations for neutralized solutions.
Decontamination of Equipment
All equipment and surfaces contaminated with this compound must be decontaminated.
-
Gross Contamination Removal: Scrape or wipe off any excess liquid with an inert absorbent material (e.g., vermiculite, sand).[1] Collect this material in the solid halogenated hazardous waste stream.
-
Washing: Wash the equipment thoroughly with a detergent solution and hot water.
-
Rinsing: Rinse the equipment with a solvent in which this compound is soluble, such as ethanol or acetone, followed by a thorough rinse with water. All solvent rinses must be collected as halogenated hazardous waste.
Logical Workflow for Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
Essential Safety and Operational Guidance for Methyl 2-bromopropionate
For Immediate Reference: Key Safety and Handling Information for Methyl 2-bromopropionate
This document provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of this compound. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.
This compound is a flammable liquid and vapor that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4][5] It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[3][6] | To protect against splashes and vapors that can cause severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and flame-retardant, antistatic protective clothing.[2][6] | To prevent skin contact which can result in severe burns.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][3][6] | To avoid inhalation of vapors which may cause respiratory tract irritation.[1][4] |
Chemical Handling and Storage Protocols
Proper handling and storage are critical to mitigate the risks associated with this compound.
| Procedure | Detailed Steps and Precautions |
| Handling | Always handle this compound within a chemical fume hood.[1] Ensure all sources of ignition such as heat, sparks, and open flames are eliminated.[1][2][5] Use only non-sparking tools and equipment.[1][3][5] Ground and bond containers when transferring material to prevent static discharge.[1][5] Avoid breathing vapors or mists.[3] Wash hands thoroughly after handling.[2] |
| Storage | Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2][6] Keep containers tightly closed to prevent leakage and evaporation.[1][2][6] Store in a designated corrosives area.[1] Incompatible materials to avoid include acids, bases, reducing agents, and oxidizing agents.[1] |
Emergency Procedures
Immediate and appropriate response to emergencies can significantly reduce harm.
| Emergency Situation | Immediate Actions |
| Spill | Minor Spill (<4L) in a controlled area: Evacuate non-essential personnel.[7] Eliminate all ignition sources.[8] Ventilate the area.[8] Wear appropriate PPE. Contain the spill with inert, non-combustible absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a suitable, closed container for disposal.[1] Major Spill: Evacuate the area immediately and contact emergency services.[9] |
| Fire | Use carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2] |
| First Aid: Skin Contact | Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[7] |
| First Aid: Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7] |
| First Aid: Inhalation | Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[7] |
| First Aid: Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[7] Seek immediate medical attention.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant.[5][10] Do not dispose of down the drain.[7] |
| Contaminated Materials | All contaminated absorbent materials, PPE, and glassware must be collected in a labeled, sealed container for hazardous waste disposal.[11] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. kscl.co.in [kscl.co.in]
- 4. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5445-17-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
